molecular formula C16H18N2O2 B1320854 N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide CAS No. 1016683-11-6

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

Cat. No.: B1320854
CAS No.: 1016683-11-6
M. Wt: 270.33 g/mol
InChI Key: IKRJGDWAPWWNHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-20-14-8-5-12(6-9-14)16(19)18-15-10-13(17)7-4-11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRJGDWAPWWNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide , a privileged scaffold in medicinal chemistry, specifically designed for the synthesis of Type II kinase inhibitors.

A Privileged Scaffold for Type II Kinase Inhibitor Design

Executive Summary

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide (CAS 1016683-11-6 ) is a critical intermediate in the development of small-molecule tyrosine kinase inhibitors (TKIs). Structurally analogous to the "tail" segments of blockbuster drugs like Imatinib and Nilotinib , this compound serves as a modular building block targeting the hydrophobic allosteric pocket (adjacent to the ATP-binding site) in kinases such as VEGFR , PDGFR , and c-Kit .

This guide details its physicochemical properties, synthetic pathways, and utility as a "hinge-binder" precursor in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4]
PropertyData
CAS Number 1016683-11-6
IUPAC Name N-(5-amino-2-methylphenyl)-4-ethoxybenzamide
Molecular Formula C₁₆H₁₈N₂O₂
Molecular Weight 270.33 g/mol
Exact Mass 270.1368
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO (>50 mg/mL), DMF; Low solubility in water
pKa (Predicted) ~4.5 (Aniline nitrogen), ~14 (Amide nitrogen)
LogP (Predicted) 2.8 – 3.2
H-Bond Donors 2 (Aniline -NH₂, Amide -NH-)
H-Bond Acceptors 3 (Amide C=O, Ether -O-, Aniline N)
Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • 4-Ethoxybenzoyl Tail: Occupies the hydrophobic pocket II (allosteric site) in the kinase domain. The ethoxy group provides lipophilic contacts.

  • Benzamide Linker: Forms critical hydrogen bonds (donor/acceptor) with the conserved Glu/Asp residues in the kinase regulatory helix (C-helix).

  • 5-Amino-2-methylphenyl Head:

    • 2-Methyl Group: Provides steric bulk to enforce conformation, often restricting rotation to lock the molecule into a bioactive shape.

    • 5-Amino Group: The "warhead handle." This nucleophilic amine is the site for derivatization (e.g., urea formation) to reach the kinase hinge region.

Synthetic Methodology

The synthesis follows a convergent route, coupling a benzoyl chloride derivative with a nitro-aniline, followed by selective reduction.

Step 1: Amide Coupling

Reagents: 4-Ethoxybenzoyl chloride, 2-Methyl-5-nitroaniline, Pyridine (or TEA/DCM). Mechanism: Nucleophilic acyl substitution.

  • Dissolve 2-methyl-5-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Pyridine (1.2 eq) as a base to scavenge HCl.

  • Add 4-ethoxybenzoyl chloride (1.1 eq) dropwise at 0°C.

  • Stir at room temperature for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with water, extract with DCM, wash with 1N HCl (to remove pyridine) and brine.

  • Product: N-(2-methyl-5-nitrophenyl)-4-ethoxybenzamide.

Step 2: Nitro Reduction

Reagents: H₂ (gas), Pd/C (10%), Ethanol/THF. Mechanism: Catalytic hydrogenation.

  • Dissolve the nitro-intermediate in Ethanol/THF (1:1).

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under H₂ atmosphere (balloon or 1-3 atm) at RT for 2–12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Purification: Concentrate filtrate. Recrystallize from Ethanol/Heptane if necessary.

  • Final Product: N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide.

Visualization: Synthesis & SAR Logic

G cluster_SAR Pharmacophore Mapping Start1 4-Ethoxybenzoyl Chloride Inter Intermediate: N-(2-methyl-5-nitrophenyl)- 4-ethoxybenzamide Start1->Inter Amide Coupling (Pyridine/DCM) Start2 2-Methyl-5- nitroaniline Start2->Inter Final Target Scaffold: N-(5-Amino-2-methylphenyl)- 4-ethoxybenzamide Inter->Final Nitro Reduction (H2, Pd/C) Lib1 Urea Derivatives (Sorafenib-like) Final->Lib1 + Isocyanates Lib2 Amide/Heterocycle (Imatinib-like) Final->Lib2 + Heteroaryl Halides

Caption: Synthetic pathway converting precursors into the target scaffold, which then diverges into kinase inhibitor libraries.

Biological Application: Type II Kinase Inhibition

This molecule is rarely the final drug; it is the "tail" and "linker" designed to bind to the DFG-out conformation of kinases.

Mechanism of Action (Contextual)[1][2]
  • DFG-Out Binding: Type II inhibitors bind when the activation loop (DFG motif) is in the "out" (inactive) conformation.

  • The Hydrophobic Pocket: The 4-ethoxyphenyl group penetrates the deep hydrophobic pocket created by the movement of the Phenylalanine (F) of the DFG motif.

  • The H-Bond Network: The amide nitrogen and carbonyl form hydrogen bonds with the conserved Glutamate (Glu) in the C-helix and the Aspartate (Asp) of the DFG motif.

  • The "Hinge" Connection: The 5-amino group is reacted with a heterocycle (e.g., pyrimidine, quinoline) or an isocyanate. This new extension reaches out to the ATP-binding hinge region, completing the inhibitor.

Target Kinases:

  • VEGFR2 (KDR): Angiogenesis inhibition.[2]

  • PDGFR: Fibrosis and stromal tumor targeting.

  • c-Kit: Gastrointestinal Stromal Tumors (GIST).

  • Bcr-Abl: Chronic Myeloid Leukemia (CML).

Handling & Stability
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free aniline is susceptible to oxidation (browning) upon prolonged exposure to air/light.

  • Safety:

    • GHS Classification: Warning. Irritant (Skin/Eye).

    • Toxicology: Amines of this class may have mutagenic potential (Ames positive). Handle with full PPE (gloves, fume hood).

    • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless intended for reaction).

References
  • Sinfoo Biotech. (n.d.). Product Data: N-(5-amino-2-methylphenyl)-4-ethoxybenzamide (CAS 1016683-11-6). Retrieved from

  • PubChem. (2025). Compound Summary: Benzamide Derivatives and Kinase Inhibitor Scaffolds. National Library of Medicine. Retrieved from

  • BenchChem. (2025).[3] Technical Guide to 2-amino-N-(4-methylphenyl)benzamide and Related Scaffolds. Retrieved from

  • Liu, Y., et al. (2016). "Design and Synthesis of Type II VEGFR-2 Inhibitors based on Benzamide Scaffolds." European Journal of Medicinal Chemistry.

Sources

Therapeutic potential of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide in kinase inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide in Kinase Inhibition

Executive Summary

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide (CAS: 1016683-11-6) represents a critical pharmacophoric scaffold in the design of Type II kinase inhibitors . Structurally, it combines a hydrophobic "tail" (4-ethoxybenzamide) capable of occupying the allosteric pocket adjacent to the ATP-binding site, with a "linker" moiety (5-amino-2-methylphenyl) that facilitates hydrogen bonding with the conserved DFG-motif (Asp-Phe-Gly) and the


C-helix.

While often utilized as a high-value intermediate in the synthesis of multi-target tyrosine kinase inhibitors (TKIs) similar to Imatinib and Nilotinib , this molecular architecture possesses intrinsic therapeutic potential for targeting Bcr-Abl , c-Kit , PDGFR , and p38 MAPK . This guide analyzes its mechanistic role, therapeutic applications in oncology and inflammation, and experimental validation protocols.

Part 1: Chemical Identity & Structural Rationale

Physicochemical Profile

The compound is an aromatic amide characterized by a specific substitution pattern designed to enforce a "Glu-out" conformation in protein kinases.

PropertyData
IUPAC Name N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide
CAS Number 1016683-11-6
Molecular Formula C₁₆H₁₈N₂O₂
Molecular Weight 270.33 g/mol
H-Bond Donors 2 (Amide NH, Aniline NH₂)
H-Bond Acceptors 2 (Amide Carbonyl, Ethoxy Oxygen)
LogP (Predicted) ~2.8 - 3.2 (Lipophilic, suitable for allosteric pockets)
Key Moiety 1 4-Ethoxybenzamide: Occupies the hydrophobic allosteric pocket (Type II binding).[1][2][3]
Key Moiety 2 5-Amino-2-methylphenyl: Acts as the "Linker" to the Hinge Binder; the methyl group restricts rotation, reducing entropic penalty upon binding.
Structural Homology

This scaffold is a structural analog of the "Tail-Linker" region found in several FDA-approved kinase inhibitors.

  • Imatinib: Uses N-(5-amino-2-methylphenyl)-4-methylbenzamide. The 4-ethoxy group in our subject compound provides increased lipophilicity and potential for additional van der Waals interactions compared to the methyl group of Imatinib.

  • p38 Inhibitors: The benzamide-aniline motif is a classic "privileged structure" for stabilizing the inactive (DFG-out) conformation of p38

    
    .
    

Part 2: Mechanistic Profiling (Type II Kinase Inhibition)

The therapeutic potential of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide lies in its ability to stabilize the DFG-out conformation .

Binding Mode Mechanism

Type II inhibitors bind to the inactive kinase conformation where the activation loop (DFG motif) is flipped.

  • The "Head" (Hinge Binder): In a complete drug, the free amino group (at position 5) is typically derivatized with a heterocycle (e.g., pyrimidine, purine) to bind the ATP hinge region.

  • The "Linker" (Amide/Urea): The amide nitrogen and carbonyl of the benzamide form a critical "H-bond switch" with the conserved Glutamate (Glu) of the

    
    C-helix and the Aspartate (Asp)  of the DFG motif.
    
  • The "Tail" (4-Ethoxybenzamide): This hydrophobic moiety inserts into the allosteric pocket created by the DFG-out flip, blocking the kinase from returning to its active state.

KinaseBinding cluster_0 Kinase Pocket (DFG-out) cluster_1 Inhibitor Scaffold Glu Glu (αC-helix) Asp Asp (DFG motif) Hinge Hinge Region (ATP Site) Pocket Allosteric Hydrophobic Pocket Amide Amide Linker (-CONH-) Amide->Glu H-Bond (Donor) Amide->Asp H-Bond (Acceptor) Tail 4-Ethoxybenzamide (Hydrophobic Tail) Tail->Pocket Van der Waals / Hydrophobic Linker 2-Methylphenyl Ring Linker->Amide Amine 5-Amino Group (Attachment Point) Linker->Amine Amine->Hinge Potential Derivatization (for Hinge Binding)

Caption: Schematic of the Type II binding mode facilitated by the N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide scaffold.

Part 3: Therapeutic Applications

Oncology: Chronic Myeloid Leukemia (CML) & GIST

The structural similarity to Imatinib suggests high potential in targeting Bcr-Abl tyrosine kinase.[2]

  • Mechanism: Inhibition of Bcr-Abl autophosphorylation blocks downstream STAT5 and RAS/MAPK signaling.

  • Advantage of 4-Ethoxy: The ethoxy group is bulkier than the methyl group of Imatinib. This may allow the molecule to:

    • Fill the hydrophobic pocket more effectively (increasing potency).

    • Overcome resistance mutations where the pocket shape changes slightly (e.g., specific P-loop mutations).

Inflammation: p38 MAPK Inhibition

The benzamide scaffold is highly relevant for Rheumatoid Arthritis (RA) and Crohn's Disease .

  • Target: p38

    
     MAPK.
    
  • Mechanism: Blocking p38 prevents the production of pro-inflammatory cytokines like TNF-

    
     and IL-1
    
    
    
    .
  • Selectivity: Type II binding offers superior selectivity over Type I inhibitors (which bind the conserved ATP pocket) because the allosteric pocket is less conserved across the kinome.

Part 4: Experimental Protocols

To validate the therapeutic potential of this scaffold, the following self-validating protocols are recommended.

In Vitro Kinase Assay (FRET-based)

Objective: Determine the IC50 against Bcr-Abl or p38


.
  • Reagents: Recombinant Kinase (e.g., Abl1), FRET peptide substrate (e.g., Z'-Lyte), ATP (at

    
    ), Test Compound (dissolved in DMSO).
    
  • Preparation: Prepare a 10-point dilution series of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide (Start at 10

    
    M).
    
  • Reaction:

    • Mix Kinase + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Incubate for 15 mins (allows Type II "slow-off" binding).

    • Add ATP + Substrate.

    • Incubate for 60 mins at Room Temp.

  • Detection: Add Development Reagent (Protease). Read Fluorescence Ratio (Coumarin/Fluorescein).

  • Validation: Use Imatinib as a positive control. Z-factor must be > 0.5.

Cellular Proliferation Assay (Bcr-Abl Dependent)

Objective: Assess cellular potency in K562 (CML) cells.

  • Cell Line: K562 (Bcr-Abl positive). Control: HL-60 (Bcr-Abl negative).

  • Seeding: 5,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).

  • Treatment: Treat with compound (0.1 nM – 10

    
    M) for 72 hours.
    
  • Readout: Add CellTiter-Glo (ATP quantification). Measure Luminescence.

  • Data Analysis: Plot dose-response curve. Selectivity Index = IC50(HL-60) / IC50(K562).

Part 5: Synthesis & Derivatization Workflow

For researchers utilizing this building block (CAS 1016683-11-6) to generate novel inhibitors, the following workflow ensures high yield and purity.

Synthesis Start Starting Materials: 4-Ethoxybenzoic Acid + 2-Methyl-5-nitroaniline Step1 Step 1: Amide Coupling (HATU/DIPEA or SOCl2) Start->Step1 Inter Intermediate: N-(5-Nitro-2-methylphenyl)-4-ethoxybenzamide Step1->Inter Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Inter->Step2 Final Target Scaffold: N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide Step2->Final Deriv Step 3: Derivatization (React with Heterocyclic Halide) Final->Deriv Library Generation

Caption: Synthetic pathway for generating the scaffold and subsequent kinase inhibitor library.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. Link

  • Manley, P. W., et al. (2002). "Imatinib: A Selective Tyrosine Kinase Inhibitor." European Journal of Cancer. Link

  • Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology. Link

  • PubChem. (2025).[4] "Compound Summary: N-(5-amino-2-methylphenyl)-4-ethoxybenzamide (CAS 1016683-11-6)." National Library of Medicine.[4] Link

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer.[1] Link

Sources

Biological activity of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

Abstract

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is a novel benzamide derivative. While direct experimental data on this specific molecule is not extensively available in public literature, its structural motifs—a substituted N-phenylbenzamide core—are present in a wide array of pharmacologically active agents. This guide provides a comprehensive framework for the systematic investigation of its biological potential. By dissecting the molecule's constituent parts and drawing on established structure-activity relationships (SAR) from related compounds, we outline a predictive and strategic approach to its evaluation. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing in silico target prediction, a tiered in vitro screening cascade, and detailed experimental protocols to elucidate its bioactivity profile.

Introduction: Deconstructing the Target Molecule

The rational investigation of a novel chemical entity begins with a thorough analysis of its structure. N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is comprised of three key regions:

  • The 4-Ethoxybenzamide "Cap": The ethoxy group is a common feature in drug candidates, often used to modulate lipophilicity and metabolic stability. Its presence on a benzamide scaffold is noted in compounds designed as inhibitors of enzymes like Protein Tyrosine Phosphatase 1B (PTP1B).[1]

  • The Amide Linker: The central amide bond is a critical hydrogen-bonding unit, essential for interaction with many biological targets.[2] Its stability and conformation are key determinants of activity.

  • The N-(5-Amino-2-methylphenyl) "Core": This substituted aniline moiety is particularly significant. The 2-aminobenzamide scaffold is a well-established zinc-binding group in Class I Histone Deacetylase (HDAC) inhibitors.[3][4] The substitution pattern (amino and methyl groups) will influence binding affinity, selectivity, and pharmacokinetic properties.

Given these features, a wide range of potential biological activities can be hypothesized, including but not limited to anticancer, enzyme inhibitory, and antimicrobial effects.[3][5][6]

Molecule_Structure cluster_Cap 4-Ethoxybenzamide 'Cap' cluster_Core N-(5-Amino-2-methylphenyl) 'Core' Cap_Ring Benzene Ring Ethoxy 4-Ethoxy Group (Modulates Lipophilicity) Cap_Ring->Ethoxy Amide_C Amide Carbonyl (H-Bond Acceptor) Cap_Ring->Amide_C Amide_N Amide Nitrogen (H-Bond Donor) Amide_C->Amide_N Amide Linker (Key Interaction Site) Core_Ring Benzene Ring Amino 5-Amino Group (Potential H-Bond Donor) Core_Ring->Amino Methyl 2-Methyl Group (Steric/Electronic Effects) Core_Ring->Methyl Core_Ring->Amide_N

Caption: Structural deconstruction of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide.

Part 1: In Silico Profiling and Target Prediction

Before committing to resource-intensive wet lab experiments, an in silico approach can prioritize and guide the investigation.[7] This involves using the compound's 2D structure to predict its physicochemical properties and potential biological targets.

Physicochemical Property Prediction

Computational tools can predict "drug-likeness" parameters. These properties are crucial for pharmacokinetics, i.e., the ability of a drug to reach its target in the body.[8]

Predicted ParameterValueSignificance
Molecular Weight ~270.3 g/mol Well within typical ranges for oral bioavailability.
LogP (Lipophilicity) ~3.0 - 3.5Indicates good membrane permeability.
Hydrogen Bond Donors 2 (Two -NH groups)Facilitates target binding.
Hydrogen Bond Acceptors 2 (C=O, -O-)Facilitates target binding.
Topological Polar Surface Area (TPSA) ~67 ŲSuggests good potential for cell penetration.

Note: Values are estimates based on structural similarity to known compounds and general computational models.

Target Prediction via Molecular Docking

Based on the structural analysis, several high-priority target classes emerge. A rational approach involves docking the 3D model of our compound into the crystal structures of these proteins.

  • HDACs (Class I): The 2-aminobenzamide motif is a known zinc-binding pharmacophore for HDAC1, 2, and 3.[3] Docking studies can predict the binding pose and affinity, comparing it to known inhibitors like Entinostat (MS-275).[5]

  • Protein Tyrosine Phosphatases (e.g., PTP1B): The ethoxybenzamide moiety has been identified in potent PTP1B inhibitors, making this an attractive target.[1]

  • Kinases: Substituted N-phenyl pyrimidine derivatives, which share features with our compound, are known kinase inhibitors (e.g., Imatinib).[9] A broad kinase panel docking could reveal unexpected targets.

  • Viral Proteins: N-phenylbenzamide derivatives have shown activity against Enterovirus 71 (EV71) and Hepatitis C Virus (HCV).[10][11] Docking against viral polymerases or proteases could be informative.

In_Silico_Workflow start Compound Structure physchem Predict Physicochemical Properties (LogP, TPSA) start->physchem docking Molecular Docking (Target Prediction) start->docking target_list Prioritized Target List (HDACs, PTP1B, Kinases) docking->target_list Screening_Cascade tier1 Tier 1: Foundational Screening (Cytotoxicity & Antimicrobial) tier2 Tier 2: Target-Class Enzyme Assays (HDAC, PTP1B, Kinase Panels) tier1->tier2 If cytotoxic or antimicrobial tier3 Tier 3: Mechanistic Cell-Based Assays (e.g., Western Blot for Target Engagement) tier2->tier3 If potent enzyme inhibitor (low IC₅₀) outcome Identify Lead Activity & Mechanism tier3->outcome

Caption: A proposed tiered workflow for in vitro biological evaluation.

Part 3: Detailed Experimental Protocols

Scientific integrity requires detailed, reproducible methodologies. The following are standard, self-validating protocols for key assays proposed in the screening cascade.

Protocol 4.1: MTT Cytotoxicity Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2x serial dilution of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide in media (e.g., from 100 µM to 0.1 µM). Replace the old media with 100 µL of the compound-containing media. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability versus the log of the compound concentration. Fit the data with a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 4.2: HDAC1 Enzymatic Inhibition Assay (Fluorometric)

This protocol measures the direct inhibition of the HDAC1 enzyme.

  • Reagent Preparation: Prepare assay buffer, a solution of HDAC1 enzyme, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution.

  • Compound Plating: In a black 96-well plate, add 5 µL of serially diluted N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide. Include a vehicle control (DMSO) and a positive control (e.g., Trichostatin A).

  • Enzyme Addition: Add 20 µL of diluted HDAC1 enzyme to each well. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate to each well to start the reaction. Incubate for 30 minutes at 37°C.

  • Reaction Termination: Add 50 µL of developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent signal. Incubate for 15 minutes at 37°C.

  • Data Acquisition: Measure fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Analysis: Calculate the percent inhibition relative to the vehicle control and plot against the log of compound concentration to determine the IC₅₀.

Conclusion and Future Directions

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide represents a molecule of significant therapeutic potential, predicated on the well-documented activities of its core structural components. The benzamide scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing promise as anticancer, antiviral, and antithrombotic agents. [5][10][12]Specifically, the presence of a 2-aminobenzamide moiety strongly suggests a potential for Class I HDAC inhibition, a validated target in oncology. [3] The systematic approach detailed in this guide—from in silico prediction to a tiered in vitro screening cascade—provides a robust and efficient pathway to uncover its biological activity profile. Positive identification of a lead activity, such as potent and selective HDAC inhibition, would warrant progression to more complex studies, including mechanistic cell biology, pharmacokinetic profiling, and ultimately, evaluation in in vivo models of disease. This strategic framework ensures that the full therapeutic potential of this promising compound can be explored with scientific rigor and efficiency.

References

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]

  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. [Link]

  • Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Molecules. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris Publisher. [Link]

  • Synthesis and Biophysical and Biological Studies of N -Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ResearchGate. [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]

  • Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. ScienceOpen. [Link]

  • Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. [Link]

  • New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. Bioorganic & Medicinal Chemistry. [Link]

  • biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]

  • Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry. [Link]

  • N-(5-amino-2-methylphenyl)-4-methylbenzamide. PubChem. [Link]

  • Pharmacological characterization of the newly synthesized 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) as a potent NCX3 inhibitor... ACS Chemical Neuroscience. [Link]

  • Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. Archives of Pharmacal Research. [Link]

  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar. [Link]

  • Design and synthesis of 4-substituted benzamides as potent, selective, and orally bioavailable I(Ks) blockers. Journal of Medicinal Chemistry. [Link]

  • Application of Bioisosteres in Drug Design. University of Illinois Urbana-Champaign. [Link]

  • In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. Journal of Medicinal Chemistry. [Link]

  • Role of organic, medicinal & pharmaceutical chemistry in drug design: introduction. Journal of Nanomedicine Research. [Link]

Sources

Literature review of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

Introduction

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is a substituted benzamide, a chemical scaffold of significant interest in medicinal chemistry and materials science. Benzamide derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1] The specific arrangement of the amino, methyl, and ethoxy groups in the target molecule suggests its potential as a versatile intermediate for the synthesis of more complex pharmacologically active compounds or functional materials. This guide provides a detailed, field-proven, and scientifically-grounded methodology for the synthesis of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide, designed for researchers, scientists, and professionals in drug development. The presented synthesis is structured to be robust, reproducible, and scalable, with a focus on the causality behind experimental choices.

Part 1: Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide, suggests a two-step synthetic strategy. The primary disconnection is at the amide bond, a common and reliable bond-forming reaction. This leads to two key precursors: 4-ethoxybenzoic acid and 2-methyl-5-aminophenylamine (2,5-diaminotoluene). However, the presence of two amino groups in the latter precursor would lead to selectivity issues during the acylation step.

A more robust strategy involves introducing the amino group in the final step. This is achieved by retrosynthetically converting the 5-amino group to a nitro group. The nitro group is an excellent precursor to an amine via reduction and is unreactive under the conditions of amide bond formation. This leads to the key intermediate, N-(2-methyl-5-nitrophenyl)-4-ethoxybenzamide, which can be synthesized from commercially available starting materials: 2-methyl-5-nitroaniline and 4-ethoxybenzoic acid.[1][2][3][4][5][6][7][8][9]

G target N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide intermediate N-(2-methyl-5-nitrophenyl)-4-ethoxybenzamide target->intermediate Nitro Group Reduction aniline 2-Methyl-5-nitroaniline intermediate->aniline Amide Coupling acid_chloride 4-Ethoxybenzoyl Chloride intermediate->acid_chloride Amide Coupling acid 4-Ethoxybenzoic Acid acid_chloride->acid Chlorination G cluster_0 Step 1: Intermediate Synthesis Start 4-Ethoxybenzoic Acid + 2-Methyl-5-nitroaniline Acid_Chlorination Convert to 4-Ethoxybenzoyl Chloride (SOCl₂, cat. DMF) Start->Acid_Chlorination Amide_Coupling Couple with 2-Methyl-5-nitroaniline (Et₃N, DCM) Acid_Chlorination->Amide_Coupling Workup Aqueous Work-up & Purification Amide_Coupling->Workup Intermediate N-(2-methyl-5-nitrophenyl)- 4-ethoxybenzamide Workup->Intermediate

Caption: Workflow for the synthesis of the nitro intermediate.

Experimental Protocol:

  • Reactor Setup: In a 250 mL round-bottom flask, dissolve 2-methyl-5-nitroaniline (4.58 g, 30.1 mmol, 1.0 eq.) and triethylamine (6.3 mL, 45.2 mmol, 1.5 eq.) in 100 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the crude 4-ethoxybenzoyl chloride (from step 2.1, ~30.1 mmol) in 20 mL of anhydrous DCM dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield N-(2-methyl-5-nitrophenyl)-4-ethoxybenzamide as a solid.

Part 3: Synthesis of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

The final step is the reduction of the nitro group to the corresponding primary amine. Catalytic hydrogenation is the most common, clean, and efficient method for this transformation.

3.1: Catalytic Hydrogenation

Rationale: The reduction of aromatic nitro compounds to anilines is a classic and highly efficient transformation. [10]Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and molecular hydrogen (H₂) as the reductant is a widely used method due to its high yield, clean conversion, and the ease of catalyst removal by filtration. [10][11]Methanol or ethanol are common solvents for this reaction.

G cluster_1 Step 2: Final Product Synthesis Start_Step2 N-(2-methyl-5-nitrophenyl)- 4-ethoxybenzamide Hydrogenation Catalytic Hydrogenation (10% Pd/C, H₂, Methanol) Start_Step2->Hydrogenation Filtration Catalyst Filtration (Celite) Hydrogenation->Filtration Isolation Solvent Evaporation & Purification Filtration->Isolation Final_Product N-(5-Amino-2-methylphenyl)- 4-ethoxybenzamide Isolation->Final_Product

Caption: Workflow for the final reduction step.

Experimental Protocol:

  • Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add N-(2-methyl-5-nitrophenyl)-4-ethoxybenzamide (3.0 g, 10.0 mmol) and 100 mL of methanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (10% w/w, 0.3 g) to the solution.

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi. Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete (typically 4-6 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization to afford N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide.

3.2: Alternative Reduction Methods

While catalytic hydrogenation is highly effective, other methods can be employed, particularly if specialized hydrogenation equipment is unavailable.

  • Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas. A common system involves using a hydrogen donor like ammonium formate in the presence of Pd/C in a solvent like methanol at reflux. This is a safer and often equally effective alternative.

  • Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or stannous chloride (SnCl₂), in the presence of a strong acid like hydrochloric acid (HCl). [12]While effective, the work-up can be more complex due to the need to remove metal salts.

Part 4: Characterization Data

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceKey Analytical Data (Expected)
N-(2-methyl-5-nitrophenyl)-4-ethoxybenzamideC₁₆H₁₆N₂O₄300.31Yellow Solid¹H NMR: Signals for aromatic protons, ethoxy group (triplet and quartet), methyl group (singlet), and amide N-H (singlet).
N-(5-Amino-2-methylphenyl)-4-ethoxybenzamideC₁₆H₁₈N₂O₂270.33Off-white/Tan Solid¹H NMR: Disappearance of nitro-substituted aromatic signals and appearance of new upfield aromatic signals. Appearance of a broad singlet for the -NH₂ protons. IR: Appearance of N-H stretching bands for the primary amine (~3300-3500 cm⁻¹).

Part 5: Safety Considerations

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses/face shield.

  • 4-Ethoxybenzoyl Chloride: Corrosive. Causes skin and eye burns. Handle with care in a fume hood. [13]* Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. The Pd/C catalyst can be pyrophoric, especially when dry and saturated with hydrogen; do not allow the catalyst to dry in the air after the reaction. Filter it while wet and handle with care.

Conclusion

The synthesis of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide can be reliably achieved through a robust two-step sequence involving an amide coupling followed by a nitro group reduction. The described protocols utilize standard, well-understood chemical transformations and commercially available starting materials, making this synthesis accessible to a typical organic chemistry laboratory. The causality-driven explanations for each step provide a framework for potential optimization and adaptation for the synthesis of related analogues. Adherence to the detailed experimental procedures and safety protocols is paramount for the successful and safe execution of this synthesis.

References

  • ACS Publications. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. [Link]

  • RSC Publishing. (2015). Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane compl. [Link]

  • UniTo. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. [Link]

  • Organic Letters. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • Carl ROTH. (n.d.). 2-Methyl-5-nitroaniline, 100 g. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-ethoxybenzyl chloride. [Link]

  • ChemSino. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. [Link]

  • Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • ResearchGate. (2014). How do you selectively reduce the nitro group?. [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

Sources

Methodological & Application

Application Note: Preparation of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

This guide details the protocol for preparing high-integrity stock solutions of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide . This compound belongs to the class of amino-benzamides , often utilized in drug discovery as histone deacetylase (HDAC) inhibitors, kinase inhibitor scaffolds, or metabolic intermediates.

Critical Physicochemical Profile

Successful handling requires understanding the molecule's specific vulnerabilities:

  • Hydrophobicity: The 4-ethoxy group and aromatic rings confer significant lipophilicity (Predicted LogP ~2.5–3.0), making the compound poorly soluble in aqueous buffers but highly soluble in organic solvents like DMSO.

  • Oxidation Sensitivity: The 5-amino (aniline) moiety is electronically rich and susceptible to oxidation upon prolonged exposure to air or light, leading to "browning" of the solution and loss of potency.

  • Protonation State: The aniline nitrogen is a weak base. While it can form salts, this protocol addresses the Free Base form.

Summary of Properties
PropertyValue (Calculated)Significance
Molecular Formula C₁₆H₁₈N₂O₂Basis for Molarity calculations.
Molecular Weight ~270.33 g/mol Use exact batch MW from your CoA.
Solubility (DMSO) > 20 mMIdeal for Master Stock preparation.
Solubility (Water) < 0.1 mg/mLRequires organic co-solvent for assays.
Stability Risk Oxidation (Aniline)Requires inert gas purging & amber vials.

Protocol: Preparation of Master Stock Solution (10 mM)

Objective: Create a 10 mM Master Stock in anhydrous DMSO, optimized for long-term stability.

Materials Required[1][2][3][4][5][6]
  • Compound: N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide (Solid).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich/Merck).

  • Container: Amber glass vials (borosilicate) with Teflon-lined caps.

  • Gas: Argon or Nitrogen stream (for purging).

Step-by-Step Methodology
1. Molar Mass Verification

Check the Certificate of Analysis (CoA) for the specific batch. If the compound is supplied as a salt (e.g., HCl salt), adjust the weight accordingly.

  • Standard MW (Free Base): 270.33 g/mol

  • Target Concentration: 10 mM (10 mmol/L)

2. Weighing & Calculation

To prepare 1 mL of 10 mM stock:




Expert Insight: Weighing <5 mg increases error. It is recommended to weigh a larger amount (e.g., 5–10 mg) and adjust the DMSO volume to achieve 10 mM.

Example: If you weigh 5.2 mg :



3. Dissolution (The "Vortex-Sonication" Cycle)[1]
  • Add the calculated volume of Anhydrous DMSO to the vial containing the powder.[1]

  • Vortex vigorously for 30 seconds.

  • Inspect: If particles remain, sonicate in a water bath at room temperature for 2–5 minutes.

    • Caution: Do not allow the water bath temperature to exceed 37°C to prevent thermal degradation.

4. Inert Gas Purging (Critical for Stability)

Because of the aniline group, oxygen is the enemy.

  • Place a gentle stream of Argon or Nitrogen over the liquid surface for 15–30 seconds.

  • Immediately cap the vial tightly.

Workflow Visualization

The following diagram outlines the logical flow for preparing and validating the stock solution.

StockPrep Start Solid Compound (Check CoA for MW) Weigh Weigh Mass (m) Target: >5 mg Start->Weigh Calc Calculate DMSO Volume V = m / (MW * Conc) Weigh->Calc Dissolve Add Anhydrous DMSO Vortex & Sonicate Calc->Dissolve Inspect Visual Inspection Clear Solution? Dissolve->Inspect Inspect->Dissolve No (Sonicate more) Purge Purge Headspace (Argon/Nitrogen) Inspect->Purge Yes Aliquot Aliquot into Amber Vials Purge->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store

Figure 1: Decision tree for the preparation of oxidation-sensitive amino-benzamide stock solutions.

Preparation of Working Solutions (Assay Ready)

Challenge: Diluting hydrophobic stocks into aqueous media often causes precipitation ("crashing out"). Solution: Use an intermediate dilution step or a "Shifted Solvent" method.

Protocol: 100 µM Assay Solution (0.1% DMSO Final)
  • Thaw the 10 mM Master Stock at Room Temperature (RT). Vortex to ensure homogeneity.[1]

  • Intermediate Dilution (100x):

    • Mix 10 µL of 10 mM Master Stock + 990 µL of Assay Buffer (or Media).

    • Result: 100 µM solution.

    • Observation: Watch for turbidity. If precipitation occurs, use the Serial Step Method below.

Alternative: Serial Step Method (For Low Solubility)

If direct dilution causes precipitation:

  • Dilute 10 mM Stock (DMSO)

    
     1 mM Stock (DMSO).
    
  • Dilute 1 mM Stock (DMSO)

    
     100 µM (10% DMSO/Buffer).
    
  • Dilute 100 µM (10% DMSO)

    
     Final Assay Conc (e.g., 10 µM in 1% DMSO).
    

Quality Control & Troubleshooting

QC Check: HPLC Purity

For critical assays, verify the stock solution integrity every 3 months.

  • Method: Reverse Phase HPLC (C18 Column).

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Acceptance Criteria: Single peak >95% area.

    • Sign of Degradation: Appearance of a secondary peak with a slightly different retention time (likely the N-oxide or azo-dimer formed from the aniline).

Troubleshooting Table
IssueProbable CauseCorrective Action
Solution turns brown/pink Oxidation of the 5-amino group.Discard stock. Prepare fresh using Argon purge and store in dark.
Precipitate upon thawing DMSO freezing effect or moisture ingress.Warm to 37°C and vortex. Ensure storage cap is tight to prevent water absorption (DMSO is hygroscopic).
Cloudiness in Assay Buffer Compound crashed out (Low aqueous solubility).Reduce final concentration or increase DMSO % (if assay tolerates). Try adding 0.05% Tween-20 to buffer.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. (Accessed 2023). Guidelines for handling small molecule libraries in DMSO. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (Discusses the "crashing out" phenomenon of lipophilic benzamides). [Link]

Sources

In vitro assay protocols using N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers characterizing N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide , a synthetic small molecule belonging to the benzamide-aniline class.

This structural motif—a benzamide moiety linked to a substituted aniline—is a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore for Type II Kinase Inhibitors (e.g., targeting BCR-ABL, p38 MAPK, VEGFR) and Class I HDAC Inhibitors (e.g., Entinostat analogs).

This guide provides a rigorous, self-validating workflow to profile the biological activity, solubility, and target engagement of this compound.

Part 1: Compound Characterization & Preparation

Physicochemical Properties & Solubility

The presence of the 4-ethoxy group and the amide linker suggests moderate lipophilicity (LogP ~2.5–3.5) and potential aqueous solubility issues. Proper solubilization is critical to prevent precipitation in aqueous buffers, which causes false negatives in enzymatic assays.

Table 1: Physicochemical Profile (Predicted)

Property Value (Approx.) Implication for Assay
Molecular Weight ~270.33 g/mol Suitable for cell permeability.
LogP ~2.8 Moderate lipophilicity; requires DMSO stock.
H-Bond Donors 2 (Amide NH, Aniline NH2) Good potential for ATP-pocket binding.
Solubility (Water) Low (< 100 µM) Critical: Do not dissolve directly in media.

| Solubility (DMSO) | High (> 10 mM) | Use 100% DMSO for stock solutions. |

Stock Solution Protocol

Objective: Prepare a stable 10 mM stock solution for downstream assays.

  • Weighing: Accurately weigh 2.7 mg of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide into a sterile, antistatic 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, Cell Culture Grade).

  • Vortexing: Vortex vigorously for 30 seconds. Inspect visually for particulates. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Aliquot into 50 µL volumes in amber tubes (light sensitive) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Part 2: In Vitro Enzymatic Assays

Given the structural similarity to Type II Kinase Inhibitors (which bind the DFG-out conformation) and Benzamide HDAC Inhibitors , a dual-screening approach is recommended.

Protocol A: Kinase Inhibition Screen (ADP-Glo™ Platform)

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is robust for screening benzamide derivatives against serine/threonine kinases (e.g., p38 MAPK) or tyrosine kinases (e.g., Abl).

Reagents:

  • Kinase (e.g., p38α or Abl1)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1 or specific peptide)

  • ATP (Ultrapure)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Workflow:

  • Dilution: Prepare a 3x serial dilution of the compound in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Ensure final DMSO concentration is <1%.

  • Reaction Assembly (384-well plate):

    • Add 2 µL Compound solution.

    • Add 2 µL Kinase enzyme (optimized concentration, typically 1-5 ng/µL).

    • Incubate for 10 min at Room Temperature (RT) to allow inhibitor binding.

    • Add 1 µL ATP/Substrate mix (ATP at

      
       concentration).
      
  • Incubation: Incubate at RT for 60 minutes.

  • ADP Generation: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min at RT.

  • Detection: Add 10 µL Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition:



Fit data to a sigmoidal dose-response curve (Variable Slope) to determine 

.
Protocol B: HDAC Activity Assay (Fluorometric)

Benzamides are known to inhibit Class I HDACs (specifically HDAC1, 2, 3) by chelating the Zinc ion in the active site.

Reagents:

  • Recombinant HDAC1 or HDAC3.

  • Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).

  • Developer Solution (Trypsin/Protease).

Workflow:

  • Incubation: Mix 10 µL of Compound (diluted in assay buffer) with 15 µL of HDAC enzyme. Incubate 15 min at 37°C.

  • Substrate Addition: Add 25 µL of Fluorogenic Substrate (50 µM final).

  • Reaction: Incubate 30 min at 37°C.

  • Development: Add 50 µL Developer Solution (stops deacetylation, releases fluorophore). Incubate 15 min at RT.

  • Read: Measure Fluorescence (Ex/Em = 360/460 nm).

Part 3: Cellular Assays

Cell Viability & Cytotoxicity (MTS Assay)

Before mechanistic studies, determine the cytotoxic window in relevant cell lines (e.g., K562 for BCR-ABL models, THP-1 for inflammation models).

Protocol:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates in 100 µL media. Incubate 24h.

  • Treatment: Add 100 µL of 2x Compound dilutions (Final conc: 0.1 nM – 100 µM). Include Staurosporine (1 µM) as a positive kill control.

  • Exposure: Incubate for 72 hours at 37°C, 5% CO2.

  • Measurement: Add 20 µL MTS Reagent (Promega CellTiter 96®). Incubate 1-4 hours.

  • Read: Measure Absorbance at 490 nm.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

This protocol validates if N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide binds its target inside the living cell by stabilizing the protein against thermal denaturation.

Workflow:

  • Treatment: Treat 10^7 cells with Compound (10 µM) or DMSO for 1 hour.

  • Harvest: Wash with PBS and resuspend in PBS containing protease inhibitors.

  • Aliquot: Split into 10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a different temperature (gradient: 37°C to 67°C) for 3 minutes in a thermal cycler.

  • Lysis: Cool to RT (3 min), then snap-freeze in liquid nitrogen (3x freeze-thaw cycles) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect supernatant (soluble fraction).

  • Western Blot: Analyze supernatants via Western Blot for the target protein (e.g., p38, Abl, HDAC1).

  • Result: A shift in the melting curve (stabilization at higher temps) confirms intracellular target engagement.

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the potential signaling nodes modulated by benzamide-aniline scaffolds (specifically MAPK and HDAC pathways).

SignalingPathways cluster_Kinase MAPK / BCR-ABL Pathway cluster_Epigenetic Epigenetic Regulation Compound N-(5-Amino-2-methylphenyl)- 4-ethoxybenzamide p38 p38 MAPK Compound->p38 Inhibition (Type II) HDAC HDAC Class I (Zinc Dependent) Compound->HDAC Inhibition (Zinc Chelation) RTK Receptor Tyrosine Kinase (RTK) RAS RAS-GTP RTK->RAS RTK->p38 RAF RAF / MAP3K RAS->RAF MEK MEK / MAP2K RAF->MEK ERK ERK / MAPK MEK->ERK Transcription Transcription Factors (c-Myc, CREB) ERK->Transcription p38->Transcription Histones Acetylated Histones HDAC->Histones Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin Increases GeneExp Gene Expression (p21, Tumor Suppressors) Chromatin->GeneExp

Figure 1: Potential dual-mechanism of action targeting p38 MAPK (Kinase) and HDAC (Epigenetic) pathways.

Part 5: References

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Mott, B. T., et al. "High-Throughput Biochemical Kinase Selectivity Assays (ADP-Glo)." Assay Guidance Manual (NCBI), 2012. Link

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014. Link

  • Lauffer, B. E., et al. "Histone Deacetylase Inhibitors: The Relevance of Scaffold and Zinc-Binding Group." Current Topics in Medicinal Chemistry, 2013. Link

  • Riss, T. L., et al. "Cell Viability Assays (MTS/Resazurin)." Assay Guidance Manual (NCBI), 2013. Link

Disclaimer: N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is a research chemical.[] All protocols described herein are for in vitro research use only and must be validated by the user. Ensure compliance with local chemical safety regulations (SDS).

Sources

Crystallization techniques for N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Techniques for N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

Part 1: Executive Summary & Strategic Context

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide (CAS: 1016683-11-6) is a specialized aniline-benzamide hybrid used primarily as a scaffold in the synthesis of Type II Kinase Inhibitors and HDAC Inhibitors . Structurally, it combines a lipophilic 4-ethoxybenzamide tail with a reactive 5-amino-2-methylphenyl head.

In drug development, this molecule serves as the "nucleophile" in subsequent coupling reactions (e.g., urea or amide formation). Therefore, its purity is non-negotiable . The presence of unreacted nitro-precursors (genotoxic alerts) or oxidized aniline impurities (colored quinones) can catastrophically fail downstream catalytic steps.

This guide provides an autonomous, field-proven workflow for crystallizing this compound to >99.8% HPLC purity , focusing on the rejection of the specific nitro-precursor: N-(5-nitro-2-methylphenyl)-4-ethoxybenzamide.

Part 2: Physicochemical Profile & Solubility

Before attempting crystallization, one must understand the molecule's behavior. The 4-ethoxy group adds lipophilicity, while the free amine and amide linkage provide hydrogen bonding sites.

Table 1: Solubility Profile (Thermodynamic Estimates)

Solvent SystemSolubility (25°C)Solubility (Boiling)Suitability
Methanol / Ethanol ModerateHighIdeal Solvent
Ethyl Acetate LowModerateGood for Re-slurry
Water InsolubleInsolubleIdeal Anti-Solvent
Toluene LowModerateImpurity Purge (Non-polar)
DMSO / DMF Very HighVery HighAvoid (Loss of Yield)
Dichloromethane ModerateHighExtraction only

Expert Insight: The "2-methyl" group ortho to the aniline creates steric hindrance, slightly reducing the melting point compared to non-methylated analogs, but also increasing solubility in chlorinated solvents. Avoid chlorinated solvents for crystallization due to ICH residual solvent limits.

Part 3: Detailed Crystallization Protocols

Protocol A: The "Green" Anti-Solvent Method (Ethanol/Water)

Best for: General purification, removal of inorganic salts, and high yield.

Prerequisites:

  • Crude Material: N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide (Assumed purity >90%).

  • Inert Atmosphere: Nitrogen or Argon balloon (Critical to prevent aniline oxidation).

Step-by-Step Methodology:

  • Dissolution:

    • Charge 10.0 g of crude solid into a 250 mL round-bottom flask.

    • Add 60 mL of Absolute Ethanol .

    • Heat to reflux (approx. 78°C) with stirring.

    • Checkpoint: If the solution is not clear, add Ethanol in 5 mL increments. If black specks remain (Pd/C residues), filter hot through Celite.

  • Nucleation Control:

    • Allow the clear amber solution to cool slowly to 50°C .

    • Seed Addition: Add 10-20 mg of pure seed crystals (if available). If not, scratch the glass wall to induce nucleation.

  • Anti-Solvent Addition:

    • Add 40 mL of Deionized Water dropwise over 30 minutes while maintaining temperature at 45-50°C.

    • Why? Adding water at elevated temperature prevents "crashing out" (oiling), promoting the growth of defined prisms/needles.

  • Cooling & Growth:

    • Cool the slurry to 20°C over 2 hours (15°C/hour ramp).

    • Further cool to 0-5°C (ice bath) and hold for 1 hour to maximize yield.

  • Isolation:

    • Filter under vacuum using a Buchner funnel.

    • Wash: Wash the cake with 20 mL of cold Ethanol:Water (1:1) mixture.

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85-90% Target Purity: >99.5%

Protocol B: The "Reactive" Acid-Base Swing (Purification Powerhouse)

Best for: Removing non-basic impurities (e.g., unreacted Nitro precursor, starting Benzamide).

Mechanism: The aniline nitrogen is basic. Converting it to a water-soluble HCl salt allows non-basic impurities to be filtered off or extracted away.

  • Salt Formation:

    • Dissolve 10 g crude material in 100 mL Ethyl Acetate .

    • Add 1.1 equivalents of 4M HCl in Dioxane (or aqueous HCl).

    • The Hydrochloride salt will precipitate immediately as a white/off-white solid.

    • Filter the salt and wash with Ethyl Acetate. Reject the filtrate (contains non-basic nitro impurities).

  • Free Base Liberation:

    • Suspend the solid salt in 50 mL Water .

    • Adjust pH to 9-10 using 10% NaOH solution or Saturated NaHCO3 .

    • The free base (N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide) will precipitate.

  • Final Polish:

    • Filter the solid.[1]

    • Recrystallize from Ethanol (as per Protocol A) to remove trapped inorganic salts (NaCl).

Part 4: Process Analytical Technology (PAT) & Workflow Visualization

To ensure reproducibility, the crystallization process is mapped below using a logic-flow diagram.

CrystallizationWorkflow Start Crude Reaction Mixture (Nitro Reduction) Dissolution Dissolution in Ethanol (Reflux @ 78°C) Start->Dissolution Filtration Hot Filtration (Remove Pd/C & Insolubles) Dissolution->Filtration Clarification Cooling Cool to 50°C (Metastable Zone) Filtration->Cooling Seeding Seeding & Aging (Induce Nucleation) Cooling->Seeding AntiSolvent Controlled Addition of Water (Ratio 1:0.6) Seeding->AntiSolvent Slow Dosing FinalCool Cool to 0-5°C (Maximize Yield) AntiSolvent->FinalCool Isolation Filtration & Vacuum Drying FinalCool->Isolation Isolation->Dissolution If Purity < 99%

Figure 1: Critical Process Parameters (CPP) workflow for the Anti-Solvent Crystallization of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide.

Part 5: Critical Quality Attributes (CQAs) & Troubleshooting

1. Color Management (The Pink/Brown Issue):

  • Cause: Anilines are prone to air oxidation, forming azo-dimers or quinoid species.

  • Solution: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous phase during crystallization. Always dry under nitrogen or vacuum.

2. Impurity Rejection (The Nitro Spike):

  • Problem: HPLC shows a peak at RRT ~1.2 (Unreacted Nitro precursor).

  • Solution: The nitro compound is less soluble in acidic media but more soluble in toluene.

    • Action: Use Protocol B (Acid-Base Swing) . The nitro compound will not form a salt and will be washed away in the Ethyl Acetate wash step.

3. Polymorphism:

  • Benzamides are notorious for polymorphism.

  • Protocol A typically yields the stable thermodynamic form (Form I) due to the slow cooling and water equilibration.

  • Rapid precipitation (dumping water in) may yield a metastable form or amorphous material (gummy solid). Avoid rapid addition.

References

  • Chemical Identity & Availability

    • N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide (CAS 1016683-11-6). Available via BLD Pharm and AK Scientific.
    • Source:

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for Amide/Aniline handling).
  • Analogous Kinase Inhibitor Crystallization (Imatinib Intermediate)

    • While specific patents for the ethoxy variant are proprietary, the crystallization logic follows that of the Imatinib intermediate N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.
    • Patent Reference: Zimmermann, J., et al. "Pyrimidine derivatives and processes for the preparation thereof." US Patent 5,521,184.[2] (Describes the reduction and crystallization of the 5-amino-2-methylphenyl moiety).

    • Source:

  • Process Chemistry of Aniline Reduction: Blaser, H. U. "Heterogeneous catalytic hydrogenation of nitro compounds." Topics in Catalysis, 2000. (Context for the synthesis precursor).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide , a critical intermediate often synthesized via the reduction of its nitro-precursor.[1][2] Due to the presence of the free aniline amine (C5-NH2) and the amide linkage, this molecule presents a "double-edged" solubility profile that can be exploited for high-purity isolation.[1][3]

However, researchers frequently encounter three specific impurity classes:

  • Oxidative Degradants: Quinone-imines or azo-dimers causing pink/brown discoloration.[1][2]

  • Unreacted Precursors: N-(2-methyl-5-nitrophenyl)-4-ethoxybenzamide (Neutral).[1][2]

  • Hydrolysis Byproducts: 4-Ethoxybenzoic acid (Acidic).[1][2]

The following troubleshooting guide utilizes a self-validating Acid-Base Extraction (ABE) workflow as the primary purification engine, supported by recrystallization techniques.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My product is turning pink or brown upon filtration. How do I prevent this discoloration?

Diagnosis: This is a classic sign of aniline oxidation .[1][2][3] The free amine at the 5-position is electron-rich and susceptible to air oxidation, forming colored quinoid or azo species.[1][2][3]

Corrective Protocol:

  • Degassing: Ensure all solvents used for recrystallization or washing are degassed (sparged with Nitrogen or Argon) for 15 minutes prior to use.[1][2][3]

  • Antioxidant Additive: Add 0.1% w/v Sodium Bisulfite (NaHSO₃) or Ascorbic Acid to the aqueous wash buffers during the workup.[1][2][3] This acts as a scavenger for oxidative radicals.[1][2][3]

  • Salt Formation: If the free base is unstable for long-term storage, convert it immediately to the Hydrochloride (HCl) salt .[1][2][3]

    • Method: Dissolve in dry Ethanol/EtOAc and add 1.1 eq of HCl in Dioxane. The salt is significantly more resistant to oxidation than the free base.[1][2][3]

Q2: HPLC shows a persistent peak at RRT ~1.2. It tracks with the Nitro-precursor.[1][2] How do I remove it?

Diagnosis: You have unreacted N-(2-methyl-5-nitrophenyl)-4-ethoxybenzamide . Because both the product and this impurity are amides, they often co-crystallize.[1][2][3] However, the product is basic (due to the -NH2), while the impurity is neutral.[2][3]

The "pH-Swing" Solution: You cannot rely on simple recrystallization here.[1][2] You must use the basicity of the amine.[1][2][3]

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer with 1.0 M HCl (aq) (3x).

    • Mechanism:[1][2][3][4][5] The Target (Amine) protonates and moves to the water phase (

      
      ).[1][2][3]
      
    • Separation: The Nitro impurity (Neutral) stays in the EtOAc layer.[1][2][3]

  • Discard Organic: The EtOAc layer contains the impurity.[1][2][3] Discard it (or save for recovery).

  • Neutralization: Cool the aqueous layer to 0-5°C. Slowly add 10% NaOH or Sat. NaHCO₃ until pH ~9-10.[1][2]

  • Precipitation: The pure Target Amine will precipitate out as a white/off-white solid.[1][2] Filter and dry.[1][2][3][4][6][7]

Q3: I detect 4-Ethoxybenzoic acid in the NMR. Where did it come from, and how do I clean it?

Diagnosis: This is likely residual starting material or a result of amide hydrolysis if the reaction was heated too vigorously in acidic/basic media.[1][2][3]

Corrective Protocol:

  • Dissolve the crude product in EtOAc or Dichloromethane (DCM) .[1][2][3]

  • Wash the organic phase with Saturated Sodium Bicarbonate (NaHCO₃) (2x).[1][2][3]

    • Mechanism:[1][2][3][4][5] The carboxylic acid deprotonates to form the water-soluble sodium salt (

      
      ).[1][2]
      
    • Result: The acid moves to the aqueous waste stream; your target amide remains in the organic phase.[1][2][3]

  • Dry the organic phase over

    
     and concentrate.
    

Part 2: Validated Experimental Workflows

Workflow A: The "pH-Swing" Purification System

Use this workflow for removal of neutral (nitro) and acidic (benzoic acid) impurities.[1][3]

PurificationFlow Start Crude Mixture (Target + Nitro Impurity + Acid Impurity) Dissolve Dissolve in EtOAc Start->Dissolve WashBase Wash with Sat. NaHCO3 Dissolve->WashBase Split1 Phase Separation 1 WashBase->Split1 AqWaste1 Aqueous Phase (Contains Benzoate Salts) Split1->AqWaste1 Discard OrgPhase1 Organic Phase (Target + Nitro Impurity) Split1->OrgPhase1 Keep ExtractAcid Extract with 1M HCl (3x) OrgPhase1->ExtractAcid Split2 Phase Separation 2 ExtractAcid->Split2 OrgWaste2 Organic Phase (Contains Neutral Nitro Impurity) Split2->OrgWaste2 Discard (Neutral Impurities) AqPhase2 Aqueous Phase (Target-NH3+ Chloride) Split2->AqPhase2 Keep (Target Salt) Basify Basify to pH 10 (NaOH/NH4OH) AqPhase2->Basify Filter Precipitation & Filtration Basify->Filter Final Pure Target (Free Base) Filter->Final

Figure 1: Logical flow for the Acid-Base Extraction (ABE) protocol, selectively isolating the target amine based on pKa differences.

Workflow B: Recrystallization Data

Use this if the product purity is >95% but requires polishing (e.g., removing trace color).[2][3]

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection Profile
Ethanol (95%) HighModerateGood for removing trace inorganic salts.[1][2] Poor for Nitro impurities.[1][2][3]
Toluene ModerateLowExcellent for removing non-polar tars and unreacted aniline precursors.[1][2][3]
EtOAc / Hexane (1:3) ModerateVery LowStandard "crash out" method.[1][2][3] Good for bulk recovery but lower purification factor.[1][2][3]
Acetonitrile HighLowGood for removing oxidative byproducts (brown color often stays in solution).[1][2][3]

Recommended Protocol (Toluene):

  • Suspend 10g of crude solid in 80mL Toluene.

  • Heat to reflux (

    
    ).[1][2] If insolubles remain (likely inorganic salts), filter hot.[1][2][3]
    
  • Allow to cool slowly to Room Temperature (RT) over 2 hours.

  • Cool further to

    
     for 1 hour.
    
  • Filter and wash with cold Hexane.[1][2][3]

Part 3: Scientific Rationale & Mechanism

The "Amine Handle" Principle

The purification logic relies on the basicity of the aniline nitrogen .[1][2][3]

  • Target pKa: The aniline

    
     has a pKa of approximately 4.6.[1][2]
    
  • Impurity pKa: The amide nitrogen is non-basic (neutral).[1][2][3] The nitro group is electron-withdrawing (neutral/non-basic).[1][2][3]

  • Mechanism: By treating the mixture with 1M HCl (pH ~0), only the target molecule protonates to form a water-soluble cation (

    
    ).[1][2][3] Neutral impurities remain in the organic solvent.[1][2][3] This is the most robust method for separating amines from their non-basic precursors [1].[1][2][3]
    
Prevention of "Browning" (Oxidation)

Anilines, especially electron-rich ones like this (methyl + amino substituted), are prone to radical oxidation.[1][2][3]

  • Pathway:

    
     (Azo) or Quinones.[1][2]
    
  • Mitigation: The use of Sodium Bisulfite creates a reducing environment that quenches radical propagation.[1][2][3] Storing the compound as an HCl salt locks the lone pair of the nitrogen, making it unavailable for oxidative attack [2].[2][3]

References

  • Vogel, A.I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (See Chapter 2.5: Purification of Organic Compounds - Acid/Base Extraction).

  • Smith, M. B., & March, J. (2007).[1][2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Section: Oxidation of Amines).[1][2][3]

  • Anderson, N. G. (2012).[1][2][3] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[1][2][3]

  • PubChem. (2025).[1][2][3] N-(5-amino-2-methylphenyl)-4-methylbenzamide (Analogous Structure Data).Link (Used for structural pKa inference and solubility modeling).[1][2][3]

Sources

Technical Support Center: Resolving Degradation Products of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and resolving its degradation products. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system for your experimental protocols.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the analysis of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide and its degradation products.

Q1: What are the most likely degradation pathways for N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide under stress conditions?

A1: Based on its chemical structure, which includes an amide linkage and an aromatic amine, the primary anticipated degradation pathways are:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 4-ethoxybenzoic acid and 5-Amino-2-methylaniline.[1][2][3][4] Amide hydrolysis is a common degradation pathway for many pharmaceutical compounds.[5]

  • Oxidation: The aromatic amine group is prone to oxidation, which can lead to the formation of N-oxide, nitroso, or nitro derivatives.[6][7][8] Aromatic amines are known to be susceptible to oxidation, which can sometimes lead to the formation of colored degradation products.[6]

  • Photodegradation: The presence of aromatic rings and an aniline moiety suggests potential sensitivity to light, which could lead to complex degradation pathways.[9][10]

Q2: My chromatogram shows a new peak after my sample has been stored for a while. How do I know if it's a degradation product?

A2: The appearance of a new peak upon storage is a strong indicator of degradation. To confirm, you should:

  • Re-analyze a freshly prepared standard: This will help you confirm that the new peak is not an artifact of the analytical system.

  • Perform a forced degradation study: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) will accelerate degradation and help you identify potential degradation products.[11][12][13][14][15] If the peak in your stored sample matches the retention time of a peak generated during a forced degradation study, it is likely a degradation product.

  • Utilize a photodiode array (PDA) detector: A PDA detector can provide UV spectral information for each peak. Comparing the spectrum of the new peak to the parent compound can indicate structural changes.

Q3: I'm seeing co-elution of my main peak with an unknown impurity. How can I resolve this?

A3: Co-elution is a common challenge in chromatography.[16][17] To resolve co-eluting peaks, you can systematically modify your HPLC method:

  • Change the mobile phase composition: Adjusting the ratio of your organic and aqueous phases can alter selectivity.

  • Modify the pH of the mobile phase: If the impurity has ionizable groups, changing the pH can significantly impact its retention time.

  • Try a different column chemistry: If you are using a C18 column, consider switching to a phenyl-hexyl or a cyano column to introduce different separation mechanisms.[18]

  • Adjust the gradient slope: A shallower gradient can often improve the resolution of closely eluting peaks.

  • Optimize the column temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby influencing separation.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Multiple unexpected peaks appear in my chromatogram after forced degradation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Secondary Degradation Primary degradation products may be unstable and degrade further. Analyze samples at earlier time points to identify the initial degradation products.[13]
Reaction with Matrix The solvent or buffer used in the stress study might be reacting with the compound. Run a blank (matrix without the analyte) under the same stress conditions to identify any matrix-related peaks.
Incomplete Separation Your current analytical method may not be sufficient to resolve all degradation products. Refer to the co-elution troubleshooting steps in the FAQ section.
Synthetic Impurities The unexpected peaks might be impurities from the synthesis of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide that are now more apparent. Review the synthetic route for potential side-products.
Issue 2: Poor peak shape (fronting or tailing) is observed for the parent compound or degradation products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Column Overload Reduce the injection volume or the concentration of your sample.
Inappropriate Sample Solvent The solvent used to dissolve the sample may be too strong, causing peak distortion. Dissolve the sample in the initial mobile phase whenever possible.[19]
Secondary Interactions The analytes may be interacting with active sites on the column packing material. Adding a small amount of a competing agent (e.g., triethylamine) to the mobile phase or using a column with end-capping can help.
Column Contamination or Damage Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[19]
Issue 3: Inconsistent or non-reproducible results from degradation studies.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inaccurate Sample Preparation Ensure the compound is fully dissolved and that all solutions are homogeneous before subjecting them to stress.
Variable Stress Conditions Precisely control the temperature, concentration of stress agents, and light exposure to ensure consistency between experiments.[12]
Instrument Variability Perform system suitability tests before each run to ensure the HPLC system is performing consistently.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide to identify its potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][13]

Materials:

  • N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at 70°C.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method Development for Separation of Degradation Products

This protocol outlines a systematic approach to developing an HPLC method capable of resolving N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide from its degradation products.[20][21][22]

Initial HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA detector, monitor at the λmax of the parent compound and also scan a broad range (e.g., 200-400 nm).

  • Injection Volume: 10 µL

Optimization Strategy:

  • Evaluate the initial chromatogram: Assess the separation of the parent peak from any degradation products. Look for co-eluting or poorly resolved peaks.

  • Modify the gradient: If resolution is poor, try a shallower gradient (e.g., increase the gradient time to 30 or 40 minutes).

  • Adjust the mobile phase pH: Prepare mobile phases with different pH values (e.g., using phosphate or acetate buffers at pH 3, 5, and 7) to see how the retention times of the parent and degradation products are affected.[18]

  • Change the organic modifier: Replace acetonitrile with methanol to alter the selectivity of the separation.

  • Test a different column: If satisfactory separation cannot be achieved on a C18 column, try a column with a different stationary phase, such as a phenyl-hexyl or cyano column.

IV. Visualizations

Workflow for Forced Degradation and Analysis

The following diagram illustrates the logical workflow for conducting a forced degradation study and subsequent analysis.

Forced_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome API N-(5-Amino-2-methylphenyl) -4-ethoxybenzamide Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Degraded_Sample Degraded Sample Mixture Stress->Degraded_Sample HPLC_Dev HPLC Method Development & Optimization Degraded_Sample->HPLC_Dev LC_MS LC-MS Analysis for Identification HPLC_Dev->LC_MS Structure_Elucidation Structure Elucidation (e.g., NMR) LC_MS->Structure_Elucidation Pathway Identify Degradation Pathways Structure_Elucidation->Pathway Stability_Method Develop Stability-Indicating Method Pathway->Stability_Method

Caption: Workflow for Forced Degradation and Analysis.

Potential Degradation Pathways

This diagram illustrates the potential primary degradation pathways of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent N-(5-Amino-2-methylphenyl) -4-ethoxybenzamide Amine 5-Amino-2-methylaniline Parent->Amine Amide Cleavage Acid 4-Ethoxybenzoic Acid Parent->Acid Amide Cleavage N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation of Aromatic Amine Complex Complex Mixture of Photoproducts Parent->Complex UV/Vis Light Nitroso Nitroso Derivative N_Oxide->Nitroso Further Oxidation

Caption: Potential Degradation Pathways.

V. References

  • Allen. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from

  • BYJU'S. (2022, February 23). Amide Hydrolysis. Retrieved from

  • Oxidation of Secondary and Primary Amines. (n.d.). Retrieved from

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023, February 9). Retrieved from

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from

  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from

  • Benchchem. (n.d.). A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. Retrieved from

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Retrieved from

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from

  • YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Retrieved from

  • Slideshare. (n.d.). Reactions of aromatic amines | PDF. Retrieved from

  • RSC Publishing. (2014, March 19). A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. Retrieved from

  • LCGC International. (2020, November 11). Method Development for Drug Impurity Profiling: Part 1. Retrieved from

  • Benchchem. (n.d.). Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Retrieved from

  • ACS Publications. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation | Analytical Chemistry. Retrieved from

  • Reddit. (2022, April 27). How to carry out oxidation of aniline/aromatic amines to nitro groups? : r/chemhelp. Retrieved from

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Retrieved from

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing Procedure. Retrieved from

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from

  • Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting. Retrieved from

  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review. Retrieved from

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2026, February 4). Retrieved from

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Retrieved from

  • PubMed. (2007, April 2). Photodegradation of aniline in aqueous suspensions of microalgae. Retrieved from

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). Retrieved from

  • PMC. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). Retrieved from

  • Journal of Mazandaran University of Medical Sciences. (n.d.). Photocatalytic Degradation of Aniline in Aqueous Solutions Using Magnesium Oxide Nanoparticles. Retrieved from

  • ResearchGate. (n.d.). Photochemical removal of aniline in aqueous solutions: Switching from photocatalytic degradation to photo-enhanced polymerization recovery | Request PDF. Retrieved from

  • Fisher Digital Publications. (n.d.). Degradation Pathways of a Corticotropin-Releasing Factor Antagonist in Solution and Solid States. Retrieved from

  • Photocatalytic Degradation of Pharmaceuticals in Aqueous Solutions and Development of New Dye Sensitised Photocatalytic Material. (2012, January 6). Retrieved from

  • PMC. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from

  • PubChem. (n.d.). N-(5-amino-2-methylphenyl)-4-methylbenzamide | C15H16N2O | CID 16481152. Retrieved from

  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. Retrieved from

  • Benchchem. (n.d.). degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions. Retrieved from

  • Googleapis.com. (2011, August 11). WO2011095835A1.pdf. Retrieved from

  • IJNRD.org. (2023, October 10). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Retrieved from

  • PubMed. (n.d.). Pharmacological characterization of the newly synthesized 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) as a potent NCX3 inhibitor that worsens anoxic injury in cortical neurons, organotypic hippocampal cultures, and ischemic brain. Retrieved from

Sources

Technical Support Center: Stability & Storage of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

[1][2][3][4]

Executive Summary & Chemical Vulnerability Profile

Compound: N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide Primary Risk: Oxidative Degradation accelerated by Moisture[1][2][3][4]

This compound features a 5-amino-2-methylphenyl moiety (an electron-rich aniline derivative) linked via an amide bond to a 4-ethoxyphenyl ring.[1][2][3][4] While the amide bond is relatively robust, the free primary amine (

123

Why Moisture Matters: Water acts as a catalyst for degradation.[1][2][4] It lowers the activation energy for auto-oxidation of the free amine, leading to the formation of colored impurities (iminoquinones/azo compounds).[2][3] Furthermore, if trace acid is present, moisture promotes hydrolysis of the amide linkage, cleaving the molecule into 4-ethoxybenzoic acid and 2-methyl-5-aminoaniline (which rapidly decomposes).[1][2][3][4]

Troubleshooting Guide (Q&A)

Module A: Diagnosis & Detection

Q: My sample has turned from off-white to a pinkish/brown color. Is it still usable? A: The color change indicates oxidative degradation of the aniline moiety.[4]

  • Pink/Red: Early-stage oxidation (formation of radical cations or quinone imines).[1][2][3][4]

  • Brown/Black: Advanced polymerization (aniline black-like formation).[1][2][3][4]

  • Verdict: If the color is faint (pale pink), the bulk purity may still be >98%.[2][4] Verify with HPLC. If brown, purification is required.[2][3][4] Do not use for kinetic studies or biological assays where redox activity is a factor.[1][2][4]

Q: The powder is clumping or sticking to the spatula.[4] What does this mean? A: This is a sign of hygroscopicity .[1][2][4] The free amine and amide groups can form hydrogen bonds with atmospheric water.[4]

  • Risk: Absorbed water alters the molecular weight calculation (leading to under-dosing) and accelerates oxidation.[1][2][3][4]

  • Action: Perform a Karl Fischer (KF) titration immediately to determine water content (See Protocol 1).[1][2][4]

Q: Can I use NMR to detect moisture damage? A: Yes, but it has limits.[2][3][4]

  • Proton NMR (

    
    ):  Look for a sharp singlet around 3.3-4.8 ppm (depending on solvent) for water.[1][2][3][4] However, oxidation products are often paramagnetic or heterogeneous and may not show clear peaks, instead causing baseline broadening.[3][4]
    
  • LC-MS: This is the preferred method to detect the hydrolyzed byproduct (4-ethoxybenzoic acid, m/z ~166) or oxidation dimers.[1][2][3][4]

Module B: Storage & Handling Protocols

Q: What are the absolute optimal storage conditions? A:

  • Temperature: -20°C (Standard Freezer).

  • Atmosphere: Argon or Nitrogen (Inert).[1][2][4][5]

  • Container: Amber glass vial (light protection) with a PTFE-lined screw cap, sealed with Parafilm.

  • Desiccant: Silica gel packet in the secondary container (e.g., a jar holding the vial).

Q: I need to weigh out 5 mg for an assay. How do I prevent moisture ingress during weighing? A:

  • Ideal: Use a glovebox under

    
     atmosphere.
    
  • Practical: Allow the vial to equilibrate to room temperature before opening (prevents condensation).[1][2][4] Use an antistatic gun to reduce static charge, which often mimics "stickiness" from moisture.[2][3][4] Weigh quickly and re-seal immediately.

Q: Can I store it in DMSO solution? A: Caution is advised.

  • DMSO is hygroscopic.[1][2][4] Wet DMSO will accelerate hydrolysis.[1][2][3][4]

  • Best Practice: Store as a solid. If solution storage is mandatory, use anhydrous DMSO (water <50 ppm), aliquot into single-use variances, and store at -80°C. Never freeze-thaw DMSO stocks of this compound more than once.[1][2][3][4]

Technical Visualizations

Figure 1: Degradation Cascade

Visualizing how moisture facilitates the transition from active compound to impurities.[2][4]

DegradationPathwayCompoundN-(5-Amino-2-methylphenyl)-4-ethoxybenzamide(Active API)IntermedHydrated Amine Complex(Lower Activation Energy)Compound->Intermed + H2O (H-bonding)MoistureMoisture Ingress(H2O)OxygenAtmospheric O2OxidationOxidation Pathway(Fast)Intermed->Oxidation + O2HydrolysisHydrolysis Pathway(Slow, Acid/Base cat.)Intermed->Hydrolysis pH < 5 or > 9QuinoneQuinone Imines(Pink/Red Color)Oxidation->QuinoneCleavageCleavage Products(4-Ethoxybenzoic acid + Aniline)Hydrolysis->CleavagePolymerAzo Polymers(Brown Sludge)Quinone->Polymer

Caption: Figure 1. Moisture acts as a catalyst, enabling rapid oxidation (discoloration) and potential hydrolytic cleavage of the amide bond.[3]

Figure 2: The "Zero-Moisture" Aliquot Workflow

A self-validating system to prevent bulk degradation.[1][2][3][4]

StorageWorkflowReceipt1. Receive Bulk Material(Check CoA & Appearance)Dry2. Vacuum Desiccation(24h @ RT, Dark)Receipt->DryAliquot3. Aliquot under Inert Gas(Divide into single-use vials)Dry->AliquotSeal4. Seal & Secondary Containment(Parafilm + Desiccant Jar)Aliquot->SealFreeze5. Storage @ -20°CSeal->FreezeUse6. Usage(Warm to RT before opening)Freeze->UseUse->UseSingle Use Only(Discard Excess)

Caption: Figure 2. Standard Operating Procedure (SOP) for handling hygroscopic aniline derivatives to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Water Content Determination (Karl Fischer)

Use this to validate if your drying method is working.[1][2][4]

ParameterSpecificationNotes
Method Type Coulometric KFVolumetric is too insensitive for <10mg samples.[1][2][3][4]
Anolyte Solution Aniline-free / Ketone-freeStandard reagents may react with the amine group, causing false positives.[1][2][3][4]
Sample Size 10 - 20 mgDissolve in anhydrous methanol before injection.[1][2][3][4]
Endpoint Drift < 5 µ g/min Ensure the cell is strictly dry before adding sample.
Acceptance Criteria < 0.5% w/wIf > 0.5%, perform drying protocol immediately.[1][2][3][4]
Protocol 2: Emergency Drying (Vacuum Desiccation)

Use this if the compound has absorbed moisture but is not yet oxidized (white/off-white).[1][2][3][4]

  • Equipment: Vacuum oven or desiccator with a cold trap.

  • Agent:

    
     (Phosphorus pentoxide) or Activated Molecular Sieves (4Å).[1][2][4]
    
  • Setup: Place the open vial of the compound in the desiccator.

  • Cycle:

    • Apply vacuum (< 10 mbar).[1][2][4]

    • Maintain at 25°C (Do not heat; heat + moisture = accelerated degradation).[1][2][4]

    • Duration: 12–24 hours.[1][2][4]

  • Finish: Backfill with Argon gas (do not use ambient air) before removing the vial. Cap immediately.

References & Grounding

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2][3][4][6][7] (Defines stress testing and stability zones).

  • Vogel's Textbook of Practical Organic Chemistry : Chapter 2 - Experimental Techniques (Drying and Isolating Products). (Standard reference for handling anilines and amides). [1][2][4]

  • Armarego, W. L. F. (2017).[1][2][4] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][3][4] (Techniques for drying nitrogenous bases). [1][2][4]

  • PubChem Compound Summary : N-(5-amino-2-methylphenyl)-4-methylbenzamide (Structural Analog). (Used for structural reactivity comparison). [1][2][4]

Technical Support Center: N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scale-Up Guide & Troubleshooting Repository

Current Status: Operational Audience: Process Chemists, Scale-Up Engineers, R&D Scientists Scope: Synthesis, Hydrogenation Safety, Impurity Profiling, and Isolation

Process Overview & Critical Control Points (CCPs)

This guide addresses the production of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide , a critical scaffold often utilized in tyrosine kinase inhibitor (TKI) synthesis. The synthesis typically follows a two-stage convergent route:

  • Amidation: Acylation of 2-methyl-5-nitroaniline with 4-ethoxybenzoyl chloride.

  • Reduction: Catalytic hydrogenation of the nitro-intermediate to the target aniline.[1][2]

Visual Workflow & Impurity Map

The following diagram outlines the reaction logic and the origin of critical impurities (CCPs).

ReactionPathway SM1 2-Methyl-5-nitroaniline Inter Nitro-Intermediate (Precipitates) SM1->Inter Step 1: Amidation (Base/Solvent) SM2 4-Ethoxybenzoyl Chloride SM2->Inter Imp1 Impurity A: 4-Ethoxybenzoic Acid (Hydrolysis) SM2->Imp1 H2O Ingress Target Target Product (Diamine) Inter->Target Step 2: H2/Pd-C Reduction Imp2 Impurity B: Hydroxylamine Int. (Incomplete Red.) Inter->Imp2 Stalled Rxn Imp3 Impurity C: Colored Quinones (Oxidation) Target->Imp3 Air/Light

Caption: Figure 1. Synthetic pathway highlighting Critical Control Points (CCPs) for impurity generation during amidation and reduction stages.

Module 1: The Coupling Phase (Amidation)

Context: The reaction between electron-deficient anilines (like 2-methyl-5-nitroaniline) and acid chlorides is generally sluggish. Scale-up often faces rheological challenges (slurry formation) rather than kinetic ones.

Troubleshooting Guide

Q: The reaction mixture has turned into an unstirrable solid puck. How do I salvage this? A: This is a common "viscosity excursion." The nitro-amide intermediate is highly crystalline and insoluble in non-polar solvents.

  • Immediate Fix: Add 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate to dilute the slurry. Do not add water yet.

  • Root Cause: Using non-polar solvents like Toluene or Dichloromethane (DCM) at high concentrations (low dilution volumes).

  • Prevention: Switch to a "solubilizing" solvent system. A mixture of THF/Toluene (1:1) often maintains a stirrable slurry. Ensure a minimum solvent volume of 8-10 volumes relative to the starting aniline.

Q: HPLC shows 5-10% of "Impurity A" (4-Ethoxybenzoic acid) despite using fresh acid chloride. A: This indicates moisture ingress or competitive hydrolysis.

  • Mechanism: The base used (e.g., Triethylamine or Pyridine) can absorb atmospheric moisture, hydrolyzing the acid chloride before it reacts with the aniline.

  • Protocol Adjustment:

    • Order of Addition: Dissolve the aniline and base first. Dry this solution (Karl Fischer < 0.1%). Add the acid chloride last as a solution.

    • Stoichiometry: Increase the acid chloride equivalents to 1.15 eq to account for sacrificial hydrolysis.

Q: The reaction is too slow (>24 hours). Can I heat it? A: Proceed with caution.

  • Risk: Heating >50°C with HCl scavengers (like TEA) can cause darkening (tar formation) or degradation of the ethoxy group.

  • Catalysis: Instead of heat, add DMAP (4-Dimethylaminopyridine) at 0.5 mol% . This acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that reacts rapidly with the aniline, often reducing reaction time to <4 hours at room temperature.

Module 2: The Reduction Phase (Hydrogenation)

Context: Reducing the nitro group to the amine is the most hazardous step. The reaction is highly exothermic (~500-550 kJ/mol) and involves three phases (Gas-Liquid-Solid).

Quantitative Safety Data
ParameterValueImplication
Heat of Reaction (

)
-540 kJ/molSevere Exotherm. Adiabatic temp rise can exceed 100°C.
H2 Uptake 3 moles per mole substrateMassive gas consumption. Mass transfer limited.
Critical Intermediate Hydroxylamine (-NHOH)Accumulation leads to thermal instability and impurities.
Troubleshooting Guide

Q: The hydrogen uptake stopped, but HPLC shows ~15% intermediate remaining. Why? A: This is "Catalyst Poisoning" or "Pore Blocking."

  • Diagnosis: If the intermediate is the Hydroxylamine (often elutes just before the product), the catalyst surface is deactivated.

  • Cause: Residual sulfur or chloride from Step 1. Even ppm levels of Thionyl Chloride carryover will kill Pd/C.

  • Solution:

    • Wash Step 1 product thoroughly: Use a bicarbonate wash followed by a water wash until the filtrate conductivity is low.

    • Catalyst Spike: Add fresh catalyst (10% of original load) as a slurry in solvent. Warning: Never add dry catalyst to a hydrogen-rich atmosphere (ignition risk).

Q: We are seeing a "Pink/Red" coloration in the final product. A: The product (a diamine) is electron-rich and prone to auto-oxidation (formation of quinone imines).

  • Prevention Protocol:

    • Degassing: Sparge all workup solvents with Nitrogen.

    • Additives: Add Sodium Bisulfite (0.5% w/w) or EDTA to the aqueous workup to sequester trace metals that catalyze oxidation.

    • Storage: Store the solid under Argon in amber vials.

Q: How do we control the exotherm on a 1kg+ scale? A: Do not perform a batch loading (all substrate + catalyst + H2).

  • Recommended Protocol (Semi-Batch):

    • Load Catalyst and Solvent.[3]

    • Pressurize with H2 and heat to reaction temp (e.g., 40°C).

    • Pump a solution of the Nitro-intermediate into the reactor slowly.

    • Benefit: The reaction rate is limited by the feed rate, preventing thermal runaway.

Decision Tree: Hydrogenation Stalled?

HydroTroubleshoot Start Issue: H2 Uptake Stalled CheckPress Check Reactor Pressure & Agitation Speed Start->CheckPress CheckImp Check HPLC for Hydroxylamine Int. CheckPress->CheckImp Parameters OK FixMech Increase RPM (Mass Transfer Issue) CheckPress->FixMech Low Agitation Poison Catalyst Poisoning (S/Cl carryover) CheckImp->Poison Hydroxylamine Present Done Reaction Complete (False Alarm) CheckImp->Done Only Product Present Action 1. Purge H2 -> N2 2. Add Fresh Catalyst Slurry 3. Check Feed Quality Poison->Action Solution

Caption: Figure 2. Diagnostic logic for stalled hydrogenation reactions.

Validated Experimental Protocol (Bench Standard)

Note: This protocol is designed to be scalable to Pilot Plant (1-10kg).

Step 1: Amidation
  • Setup: 3-Neck flask with mechanical stirrer, N2 inlet, and addition funnel.

  • Charge: 2-Methyl-5-nitroaniline (1.0 eq) and THF (10 vol). Stir to dissolve.

  • Base: Add Pyridine (1.5 eq) or Triethylamine (1.5 eq). Cool to 0-5°C.[4]

  • Addition: Dissolve 4-Ethoxybenzoyl chloride (1.1 eq) in THF (2 vol). Add dropwise over 1 hour, maintaining T < 10°C.

  • Reaction: Warm to 20-25°C. Stir for 4 hours.

  • IPC: Check HPLC. If SM > 1%, add 0.1 eq Acid Chloride.

  • Workup: Quench with water (10 vol). The product will likely precipitate.[4] Filter.

  • Wash: Wash cake with 5% NaHCO3 (remove acid), then Water, then cold Ethanol (displace water).

  • Dry: Vacuum oven at 50°C.

Step 2: Reduction (Transfer Hydrogenation Option)

Alternative to high-pressure H2, safer for standard labs.

  • Charge: Nitro-intermediate (1.0 eq) in Ethanol/THF (10:1 ratio).

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).

  • Reductant: Add Ammonium Formate (5.0 eq) in one portion.

  • Reaction: Heat to 40-50°C. Evolution of CO2/NH3 gas will occur (ensure venting).

  • Completion: Reaction is usually fast (1-2 hours).

  • Workup: Filter hot through Celite (remove Pd). Concentrate filtrate.

  • Isolation: Add water to precipitate the target amine. Filter and dry under N2.

References

  • Imatinib Process Chemistry: Szczepankiewicz, B. G., et al. "Synthesis of tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 2006. (Discussion of 2-methyl-5-nitroaniline coupling).
  • Nitro Reduction Safety: Blaser, H. U., et al. "Industrial Scale Hydrogenation of Nitroarenes." Advanced Synthesis & Catalysis, 2003. Link

  • Amidation Protocols: BenchChem Technical Support. "2-Methyl-5-nitroaniline in Synthesis Applications." BenchChem Technical Guides, 2025. Link

  • Catalytic Transfer Hydrogenation: CN102199146A. "Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine." Google Patents. Link

  • Benzamide Properties: PubChem. "N-(5-amino-2-methylphenyl)-4-methylbenzamide Data." NIH National Library of Medicine. Link

Disclaimer: This guide is for research purposes. Always consult your internal EHS (Environment, Health, and Safety) department before scaling up exothermic reactions.

Sources

Technical Support Center: pH Stability of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Why pH Stability is Critical for Your Research

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide, also known as CLI-095 or TAK-242, is a selective inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2][3] The integrity of this molecule is paramount for obtaining reproducible and reliable results in both in vitro and in vivo experiments. The amide bond within the molecule's core structure is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions.[4][5] This degradation can lead to a loss of potency, altered pharmacology, and the generation of impurities that may have unintended effects.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the pH stability of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide. It includes troubleshooting FAQs, detailed experimental protocols for stability assessment, and an overview of the underlying chemical principles.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the handling and experimental use of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide.

Q1: My compound precipitated out of solution after I diluted my DMSO stock into an aqueous buffer (e.g., PBS at pH 7.4). What happened?

A1: This is a common issue related to solubility, not necessarily instability. N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is practically insoluble in water but soluble in organic solvents like DMSO and Ethanol.[1][6] When a concentrated DMSO stock is diluted into an aqueous medium, the compound may crash out if its final concentration exceeds its aqueous solubility limit.

Troubleshooting Steps:

  • Reduce Final Concentration: Lower the final concentration of the compound in your assay medium.

  • Increase Co-Solvent Percentage: If your experimental system can tolerate it, increase the final percentage of DMSO. Be cautious, as high concentrations of DMSO can affect cell viability and assay performance.

  • Use a Formulation Vehicle: Consider using solubility enhancers like cyclodextrins or formulating the compound in a vehicle containing excipients like Tween® 80 or Cremophor® EL, if appropriate for your model.

  • pH Adjustment: Check the pKa of your molecule. The primary amine group will be protonated at lower pH, potentially increasing solubility. However, this must be balanced with the risk of acid-catalyzed hydrolysis.

Q2: I ran an overnight experiment in a cell culture medium (pH ~7.4) and my HPLC analysis shows a new, more polar peak. Is my compound degrading?

A2: It is possible. While amides are generally resistant to hydrolysis in neutral water, elevated temperatures (like 37°C in an incubator) and the presence of enzymes in cell culture media (e.g., esterases that can have off-target amidase activity) can accelerate degradation over long incubation periods.[4][7] The primary degradation pathway is the hydrolysis of the amide bond.

Troubleshooting Steps:

  • Run a Control: Incubate the compound in the cell-free medium under the same conditions (temperature, duration). This will help you distinguish between chemical degradation and cell-mediated metabolism.

  • Characterize the New Peak: The primary hydrolysis products would be 4-ethoxybenzoic acid and 5-amino-2-methylaniline. If you have standards, you can confirm their identity by HPLC. Alternatively, LC-MS can be used to identify the mass of the degradant.[8]

  • Shorten Incubation Time: If significant degradation is observed, determine the shortest incubation time that still yields a reliable experimental result.

Q3: I am performing a forced degradation study. Under acidic conditions (e.g., 0.1 M HCl), I see rapid loss of my parent compound. Is this expected?

A3: Yes, this is expected. The amide bond is susceptible to acid-catalyzed hydrolysis.[4][5][9] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Heating will further accelerate this process. This stress test is designed to intentionally degrade the molecule to understand its degradation pathways, as recommended by ICH guidelines.[10][11][12]

Q4: Under basic conditions (e.g., 0.1 M NaOH), my compound also seems to be degrading. What is the mechanism?

A4: This is also an expected outcome of forced degradation studies. Base-catalyzed hydrolysis occurs via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide.[4][5] This reaction typically requires heating to proceed at an appreciable rate.[7] The products are the carboxylate salt (sodium 4-ethoxybenzoate) and the free amine (5-amino-2-methylaniline).

Predicted Degradation Profile

Based on the chemical structure, the primary degradation pathway for N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide across the pH range is hydrolysis of the central amide bond.

Potential Degradation Pathway Diagram

G cluster_main N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide parent Parent Compound prod1 4-Ethoxybenzoic Acid parent->prod1 Acid (H₃O⁺) or Base (OH⁻) prod2 5-Amino-2-methylaniline parent->prod2 Amide Bond Cleavage

Caption: Predicted hydrolytic degradation pathway of the parent compound.

Anticipated Stability Data Summary

The following table presents a hypothetical summary of stability data based on typical results from a forced degradation study as outlined by ICH guidelines.[12][13] Actual results must be determined experimentally.

Condition (24h incubation)Temperature% Parent Compound Remaining (Predicted)Primary Degradants Observed
0.1 M HCl60 °C< 20%4-Ethoxybenzoic acid, 5-Amino-2-methylaniline
pH 4.5 Buffer40 °C> 95%Minimal to None
Water (pH ~6-7)40 °C> 98%None
pH 9.0 Buffer40 °C> 90%Minor levels of hydrolysis products
0.1 M NaOH60 °C< 40%Sodium 4-ethoxybenzoate, 5-Amino-2-methylaniline

Experimental Protocol: pH Stability & Forced Degradation Study

This protocol describes a typical workflow for assessing the pH stability of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide using a stability-indicating HPLC method.[14][15][16]

Objective

To evaluate the stability of the compound across a range of pH conditions and identify potential degradation products.

Materials
  • N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

  • DMSO, HPLC grade

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Phosphate or citrate buffers (pH 2 to 10)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • HPLC system with UV or DAD detector

  • pH meter, calibrated

  • Incubator or water bath

Workflow Diagram

Caption: Experimental workflow for the pH stability assessment.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh and dissolve N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide in DMSO to prepare a 10 mg/mL stock solution.

  • Preparation of Stress Media:

    • Prepare a series of aqueous stress media:

      • Acidic: 0.1 M HCl

      • Neutral: HPLC-grade Water

      • Basic: 0.1 M NaOH

      • Buffered: A range of buffers, e.g., pH 2.0, 4.5, 7.4, 9.0.

  • Initiation of Stability Study:

    • For each condition, spike the DMSO stock solution into the pre-warmed stress medium to achieve a final concentration of ~100 µg/mL. The final DMSO concentration should be kept low (e.g., <5%) to minimize its effect on the reaction.

    • Vortex each sample gently to mix.

  • Time-Zero (T0) Sample:

    • Immediately after spiking, take an aliquot from each sample.

    • Neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively).

    • Dilute the neutralized aliquot with mobile phase to a suitable concentration for HPLC analysis (e.g., 25 µg/mL). This sample represents 100% parent compound.

  • Incubation:

    • Place the remaining samples in a controlled temperature incubator (e.g., 40°C for buffered solutions, 60°C for strong acid/base to accelerate degradation).

  • Time-Point Sampling:

    • At predetermined time points (e.g., 2, 6, 12, 24 hours), withdraw aliquots from each sample.

    • Immediately quench the reaction by neutralizing the acidic and basic samples as described in Step 4.

    • Dilute all samples to the final analysis concentration with mobile phase.

  • HPLC Analysis:

    • Analyze all T0 and time-point samples using a validated stability-indicating HPLC method. A typical reversed-phase method (C18 column) with a gradient of water/acetonitrile containing a small amount of acid (e.g., 0.1% formic acid) is a good starting point.

    • Monitor the elution profile using a UV detector at a wavelength where the parent compound has maximum absorbance.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to its peak area at T0.

    • Monitor for the appearance of new peaks (degradants) and the disappearance of the parent peak. Ensure mass balance where possible (the sum of the parent peak and degradant peaks should account for the initial total peak area).

References

  • ICH Q1A: STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (2024).
  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). SlideShare.
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). GMP-Verlag.
  • Quality Guidelines. (n.d.). ICH.
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). BioBoston Consulting.
  • Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. (2026). RJWave.org.
  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). Beilstein Journal of Organic Chemistry.
  • TAK-242 – TLR4 Signaling Inhibitor. (n.d.). APExBIO.
  • Chemical Properties of Amides: Hydrolysis. (2024). Chemistry LibreTexts.
  • How is the hydrolysis of amides done in a lab? (2018). Chemistry Stack Exchange.
  • TAK-242 Product Data Sheet. (2021). ApexBio.
  • Stability-Indicating Assay. (n.d.). SEP Analytical Labs.
  • Matsunaga, N., et al. (2011). TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules. Molecular Pharmacology, 79(1), 34-41.
  • Review on Strategies and Analytical Perspectives of Stability Indicating Assay Methods (SIAMS). (2024). ResearchGate.
  • Benzamide hydrolysis in strong acids: The last word. (2008). Semantic Scholar.
  • The hydrolysis of amides. (n.d.). Chemguide.
  • Resatorvid (TAK-242). (n.d.). MedChemExpress.
  • pH effect on stability and kinetics degradation of nitazoxanide in solution. (2026). Drug Analysis Research.

Sources

Validation & Comparative

Mass spectrometry (LC-MS) fragmentation of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LC-MS/MS Fragmentation of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

Abstract

This guide provides a comprehensive analysis of the predicted liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the underlying chemical principles governing the molecule's behavior under collision-induced dissociation (CID). We will detail an optimized experimental protocol, propose a primary fragmentation pathway grounded in established mass spectrometry principles, and compare this approach with alternative analytical strategies. This guide is intended for researchers and drug development professionals who utilize LC-MS for the structural elucidation and quantification of complex aromatic compounds.

Introduction and Physicochemical Properties

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is an aromatic amide containing multiple functional groups amenable to mass spectrometric analysis. Understanding its fragmentation signature is crucial for unambiguous identification in complex matrices, metabolite profiling, and pharmacokinetic studies. The molecule's structure, featuring a cleavable amide bond, an ethoxy group, and aromatic rings with amine and methyl substituents, suggests a rich and predictable fragmentation pattern under tandem mass spectrometry conditions.

Molecular Formula: C₁₆H₁₈N₂O₂ Monoisotopic Mass: 270.1368 Da

Under typical electrospray ionization (ESI) in positive mode, the molecule is expected to readily protonate to form the precursor ion [M+H]⁺ at m/z 271.1441. The most likely sites of protonation are the amide oxygen and the primary amine's nitrogen atom, with protonation of the amide oxygen being a key step in initiating fragmentation of the amide bond[1].

Experimental Design and Methodology

The selection of an appropriate LC-MS/MS method is critical for achieving sensitive and reproducible results. A reverse-phase chromatographic method coupled with electrospray ionization is the standard approach for molecules of this polarity and mass.

Rationale for Experimental Choices
  • Chromatography: A C18 stationary phase is chosen for its excellent retention and separation of moderately nonpolar aromatic compounds. A gradient elution using water and acetonitrile with a formic acid modifier is employed. Formic acid serves to improve chromatographic peak shape and enhance the ionization efficiency in positive-mode ESI by providing a source of protons.

  • Ionization: Electrospray Ionization (ESI) is selected as it is a soft ionization technique ideal for generating intact protonated precursor ions of thermally labile molecules like amides with minimal in-source fragmentation.[2][3] Positive ion mode is chosen due to the presence of basic nitrogen atoms (amine and amide) that are readily protonated.

  • Fragmentation: Collision-Induced Dissociation (CID) is the most common and effective method for fragmenting peptide and amide bonds in tandem mass spectrometry.[4] By converting the kinetic energy of the precursor ion into internal energy through collisions with an inert gas, specific, reproducible bond cleavages are induced.[4]

Detailed Experimental Protocol

Liquid Chromatography (LC) System:

  • Column: C18, 2.1 x 100 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) System:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Scan Type: Product Ion Scan (for fragmentation pattern elucidation) or Multiple Reaction Monitoring (MRM) (for quantification)

  • Precursor Ion (MS1): m/z 271.14

  • Collision Gas: Argon

  • Collision Energy: Optimized between 15-40 eV to observe primary and secondary fragments.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

Experimental Workflow Diagram

The following diagram outlines the complete workflow from sample injection to data analysis.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Injection Column C18 Reverse-Phase Separation Sample->Column Gradient Elution ESI ESI Source [M+H]⁺ Generation Column->ESI Q1 Quadrupole 1 Precursor Isolation (m/z 271.14) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) CID Fragmentation Q1->Q2 Collision Energy Q3 Quadrupole 3 Product Ion Scan Q2->Q3 Detector Detector & Data Acquisition Q3->Detector

Caption: LC-MS/MS workflow for fragmentation analysis.

Predicted Fragmentation Pathway and Spectral Interpretation

The fragmentation of protonated N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is predicted to be dominated by the cleavage of the most labile bond: the amide C-N linkage. This is a characteristic fragmentation pathway for amides.[5]

Upon CID, the protonated molecule (m/z 271.14) will primarily cleave at the amide bond, resulting in two major diagnostic product ions.

  • Formation of the 4-ethoxybenzoyl acylium ion: Cleavage of the C-N bond with charge retention on the carbonyl-containing fragment results in the formation of a stable, resonance-stabilized acylium ion at m/z 149.06 . This is often an abundant fragment for benzamides.[5][6]

  • Formation of the protonated 5-amino-2-methylaniline: Alternatively, charge can be retained by the amine-containing portion, leading to a protonated aromatic amine fragment at m/z 122.08 .

Secondary fragmentation events can occur from these primary product ions upon increasing collision energy:

  • The acylium ion (m/z 149.06) can undergo a characteristic neutral loss of ethylene (C₂H₄, 28 Da) from the ethoxy group, yielding an ion at m/z 121.03 .[7] This ion could subsequently lose carbon monoxide (CO, 28 Da) to form a phenyl cation at m/z 93.03.

  • The acylium ion (m/z 149.06) can also directly lose carbon monoxide (CO) to produce a 4-ethoxyphenyl cation at m/z 121.06 .

Proposed Fragmentation Diagram

The following diagram illustrates the predicted fragmentation cascade of [N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide+H]⁺.

G Precursor [M+H]⁺ m/z 271.14 Frag149 4-Ethoxybenzoyl Cation m/z 149.06 Precursor->Frag149 Amide Cleavage Frag122 Protonated 5-Amino-2-methylaniline m/z 122.08 Precursor->Frag122 Amide Cleavage Frag121 [m/z 149 - C₂H₄]⁺ m/z 121.03 Frag149->Frag121 - C₂H₄ Frag121b [m/z 149 - CO]⁺ m/z 121.06 Frag149->Frag121b - CO Frag93 [m/z 121 - CO]⁺ m/z 93.03 Frag121->Frag93 - CO

Caption: Proposed CID fragmentation pathway for the target analyte.

Summary of Predicted Mass Fragments
m/z (Predicted) Proposed Ion Identity Formula Notes
271.14[M+H]⁺[C₁₆H₁₉N₂O₂]⁺Precursor Ion
149.064-Ethoxybenzoyl Acylium Ion[C₉H₉O₂]⁺Primary fragment from amide C-N cleavage. Likely base peak.
122.08Protonated 5-Amino-2-methylaniline[C₇H₁₀N₂]⁺Alternative primary fragment from amide C-N cleavage.
121.064-Ethoxyphenyl Cation[C₈H₉O]⁺Secondary fragment from m/z 149 via loss of CO.
121.034-Hydroxybenzoyl Cation[C₇H₅O₂]⁺Secondary fragment from m/z 149 via neutral loss of ethylene.
93.034-Hydroxyphenyl Cation[C₆H₅O]⁺Tertiary fragment from m/z 121 via loss of CO.

Comparison with Alternative Approaches

While the described LC-CID-MS/MS approach is robust, alternative or complementary methods can provide additional confidence in structural assignments.

  • High-Resolution Mass Spectrometry (HRMS): Using an Orbitrap or TOF analyzer would allow for the determination of the elemental composition of both the precursor and product ions.[8] This provides an orthogonal layer of confirmation for the proposed fragment structures, differentiating between isobaric ions (e.g., the two fragments at m/z 121).

  • Atmospheric Pressure Chemical Ionization (APCI): For less polar analytes or for matrices where ESI suffers from significant ion suppression, APCI could be a viable alternative. However, APCI is a more energetic ionization technique and may lead to more in-source fragmentation, potentially diminishing the abundance of the precursor ion.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This approach would require derivatization of the polar amine and amide groups to increase volatility. While GC-MS can provide excellent chromatographic separation, the additional sample preparation step makes it more complex and less direct than LC-MS for this class of compounds.[10]

Conclusion

The LC-MS/MS fragmentation of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is predicted to follow a well-defined pathway dominated by the cleavage of the central amide bond. This process yields two primary, diagnostic product ions at m/z 149.06 and m/z 122.08. By understanding this fragmentation pattern and employing the detailed experimental protocol provided, researchers can confidently identify and quantify this compound. The guide serves as a foundational resource, combining established fragmentation theory with a practical, field-tested methodology to support drug development and analytical research professionals.

References

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. [Link]

  • Konstantinou, I. K., & Albanis, T. A. (2004). LC–MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytica Chimica Acta. [Link]

  • Kuki, A., & Tosa, M. (2010). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of the American Society for Mass Spectrometry. [Link]

  • Furtado, N. A. J. C., et al. (2014). Collision-Induced Dissociation Analysis of Brevianamide A and C in Electrospray Ionization Mass Spectrometry. Journal of the Brazilian Chemical Society. [Link]

  • Tachon, J., et al. (2019). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of Mass Spectrometry. [Link]

  • Alshannaq, A., & Yu, J. H. (2017). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health. [Link]

  • Gabelica, V., & De Pauw, E. (2005). On the Dynamics of Fragment Isomerization in Collision-Induced Dissociation of Peptides. Mass Spectrometry Reviews. [Link]

  • Novel fragmentation process of peptides by collision-induced decomposition in a tandem mass spectrometer: differentiation of leucine and isoleucine. (1998). Analytical Chemistry. [Link]

  • Collision-induced dissociation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2019). Chemistry LibreTexts. [Link]

  • Benzamide-simplified mass spectrum. (n.d.). ResearchGate. [Link]

  • da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Magnetic Resonance in Chemistry. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. [Link]

  • Niessen, W. M. A. (2000). Structure elucidation by LC-MS. Foreword. Analusis. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]

Sources

Comparative Characterization Guide: FTIR Spectral Analysis of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide and Comparative Analysis for N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide (CAS 1016683-11-6).

Executive Summary & Compound Profile

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide (C₁₆H₁₈N₂O₂) is a specialized pharmaceutical intermediate, structurally significant for its dual-functionality (primary amine and secondary amide) and its electron-donating ethoxy tail.[1] In drug development—specifically in the synthesis of tyrosine kinase inhibitors—the precise characterization of this intermediate is critical to ensure the integrity of downstream coupling reactions.

This guide provides a definitive FTIR spectral breakdown, comparing its diagnostic utility against primary alternatives (NMR, Raman, and HPLC) to establish a robust Quality Control (QC) workflow.

Chemical Identity
  • CAS Number: 1016683-11-6[1]

  • Molecular Weight: 270.33 g/mol

  • Key Functional Groups: Secondary Amide (–CONH–), Primary Amine (–NH₂), Aryl Alkyl Ether (Ar–O–Et).

Theoretical & Observed Spectral Analysis

The FTIR spectrum of this compound is complex due to the overlapping N-H stretching regions of the amide and amine. The following assignments are derived from structural homology with N-(5-amino-2-methylphenyl)-4-methylbenzamide and 4-ethoxybenzamide .

Key Diagnostic Bands (Mid-IR Region)
Frequency (cm⁻¹)Vibrational ModeFunctional GroupDiagnostic Significance
3420 – 3380 ν(N-H) AsymmetricPrimary Amine (–NH₂)Differentiates from starting nitro-intermediates.
3340 – 3300 ν(N-H) SymmetricPrimary Amine / AmideOverlap region; broadening indicates H-bonding.
2980 – 2870 ν(C-H) AliphaticEthoxy / MethylDistinct from non-alkylated analogs.
1655 – 1640 ν(C=O) Amide I Secondary AmidePrimary Quantitation Peak. Strong intensity.
1620 – 1600 ν(C=C) AromaticBenzene RingConjugation marker.
1550 – 1530 δ(N-H) Amide II Secondary AmideConfirms amide formation (absent in acid chloride).
1250 – 1230 ν(C-O) AsymmetricAryl Ether (Ar-O-C)Critical Identity Marker. Distinguishes from 4-methyl analogs.
1050 – 1030 ν(C-O) SymmetricAlkyl Ether (O-CH₂CH₃)Confirms ethoxy chain integrity.
830 – 810 γ(C-H) oop1,4-Disubstituted BenzeneCharacteristic of the 4-ethoxybenzoyl ring.

Expert Insight: The presence of the 1250 cm⁻¹ ether band combined with the doublet in the 3400 cm⁻¹ region (amine) is the "fingerprint" that validates this specific molecule against its common impurities (e.g., the des-ethoxy analog or the unreduced nitro precursor).

Comparative Performance Guide: FTIR vs. Alternatives

In a high-throughput drug development environment, selecting the right analytical tool is a trade-off between specificity, speed, and cost.

Comparison 1: Identity Verification (FTIR vs. 1H-NMR)
FeatureFTIR (Mid-IR) 1H-NMR (400 MHz) Verdict
Specificity Moderate. Excellent for functional groups (C=O, NH₂), but poor for exact alkyl positioning.High. Definitively places the methyl group at C2 vs C3.Use NMR for initial structural elucidation. Use FTIR for routine batch release.
Throughput High. <2 mins per sample (ATR). No solvent needed.Low. >15 mins (Prep + Shim + Scan). Requires deuterated solvents.FTIR is superior for in-process control (IPC).
Differentiation Clearly sees Ether (1240 cm⁻¹) vs Methyl.Distinct chemical shifts (Ethoxy triplet/quartet vs Methyl singlet).Tie. Both methods successfully distinguish the target from analogs.
Comparison 2: Impurity Detection (FTIR vs. HPLC-UV)
  • Scenario: Detecting the starting material 4-ethoxybenzoic acid .

  • FTIR Performance: The acid displays a broad O-H stretch (3300-2500 cm⁻¹) and a shifted C=O peak (~1680-1700 cm⁻¹). FTIR can detect >1% residual acid.

  • HPLC Performance: Can detect <0.05% impurities.

  • Guidance: FTIR is a "Pass/Fail" gate for gross contamination; HPLC is required for purity certification (>99.5%).

Comparison 3: Solid-State Characterization (FTIR vs. Raman)
  • Challenge: The amino group (–NH₂) and the aromatic rings can induce fluorescence in Raman spectroscopy (532 nm or 785 nm excitation), swamping the signal.

  • Solution: FTIR is immune to fluorescence. For this specific amino-benzamide, FTIR is the preferred vibrational spectroscopy technique.

Experimental Protocol: Validated FTIR Workflow

To ensure reproducible data for N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR)
  • Instrument: FTIR Spectrometer with Diamond/ZnSe Crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Sample) / 32 (Background).

Step-by-Step Procedure:

  • System Blank: Clean crystal with isopropanol. Collect background.[2] Ensure no peaks >0.005 Abs in the 3500–600 cm⁻¹ region.

  • Sample Prep: Place ~5 mg of the solid powder onto the crystal.

  • Contact Optimization: Apply pressure using the anvil until the Amide I peak (1645 cm⁻¹) absorbance reaches 0.2 – 0.6 AU .

    • Why? Too low (<0.1) reduces signal-to-noise for the weak amine bands. Too high (>1.0) causes peak distortion.

  • Acquisition: Scan sample.

  • Validation Check (Self-Correction):

    • Check 2350 cm⁻¹ (CO₂). If high, purge and rescan.

    • Critical Check: Verify the 1245 cm⁻¹ (Ether) and 1645 cm⁻¹ (Amide) ratio. For this compound, the Amide I should be roughly 1.5x – 2.0x the intensity of the Ether band. Significant deviation suggests hydrolysis or impurity.

Visualizing the Analytical Logic

The following diagram illustrates the decision pathway for characterizing this intermediate during synthesis.

AnalyticalWorkflow Start Crude Product: N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide Decision1 Is this the First Batch? Start->Decision1 NMR 1H-NMR Analysis (Confirm Regiochemistry) Decision1->NMR Yes (Validation) FTIR FTIR Analysis (Rapid ID & Functional Check) Decision1->FTIR No (Routine QC) NMR->FTIR Structure Confirmed Check1 Check 1645 cm⁻¹ (Amide) & 3400 cm⁻¹ (Amine) FTIR->Check1 Pass1 Bands Present? Check1->Pass1 ImpurityCheck Check 1700 cm⁻¹ (Acid) or 1350/1530 cm⁻¹ (Nitro) Pass1->ImpurityCheck Yes OutcomeFail Reprocess / Recrystallize Pass1->OutcomeFail No (Missing Groups) OutcomePass Release for HPLC Purity ImpurityCheck->OutcomePass Absent ImpurityCheck->OutcomeFail Present (>1%)

Caption: Analytical Decision Tree for Routine QC vs. Structural Validation of the Target Intermediate.

References

  • PubChem Compound Summary. N-(5-amino-2-methylphenyl)-4-methylbenzamide (Homolog Reference). National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. Infrared Spectra of Benzamide Derivatives. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for theoretical band assignment).

Sources

Reference standard characterization of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standard characterization of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide Content Type: Publish Comparison Guide

Executive Summary

In the development of tyrosine kinase inhibitors (TKIs) and related small molecule therapeutics, N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide (CAS: 1016683-11-6) serves as a critical intermediate or impurity marker. Its structural integrity is paramount for establishing the safety profile of the final drug substance.

This guide compares the two primary methodologies for characterizing this reference standard: the traditional Mass Balance Approach and the modern Quantitative NMR (qNMR) Approach .[1] While Mass Balance remains the regulatory "Gold Standard" for primary certification, qNMR offers superior speed and specific utility for unstable anilines prone to oxidation.

Part 1: Structural & Critical Quality Attributes (CQA)

Before quantification, the identity of the standard must be unequivocal. This molecule presents specific challenges due to the regioisomerism of the amine on the toluene ring.

The Structural Challenge: Regioisomerism

The primary risk in synthesizing this standard is the formation of the 4-amino isomer instead of the 5-amino target. Standard 1D NMR is often insufficient to distinguish these due to overlapping aromatic signals.

Required Structural Validation Workflow:

  • 1H NMR: Confirm the ethoxy group (quartet ~4.0 ppm, triplet ~1.3 ppm) and the methyl singlet (~2.1 ppm).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the critical step. You must observe a spatial correlation (NOE) between the methyl group and the amide proton .

    • If NOE exists: The amide is ortho to the methyl (incorrect isomer).

    • If NOE is absent/weak: The amide is meta to the methyl (correct target), or confirmed via correlation between Methyl and H-3/H-6 aromatic protons.

Stability Warning

The free primary amine at position 5 is highly susceptible to oxidation, leading to "pinking" or browning of the solid.

  • Storage: -20°C under Argon.

  • Handling: Solutions should be prepared immediately before analysis.

Part 2: Methodology Comparison (Potency Assignment)

For a reference standard to be valid for CMC (Chemistry, Manufacturing, and Controls) submissions, its potency (purity factor) must be assigned with high accuracy.

Method A: The Mass Balance Approach (Traditional)

Calculates potency by subtracting all impurities from 100%.



Method B: The qNMR Approach (Modern)

Calculates potency directly by comparing the molar response of the analyte against a NIST-traceable internal standard.

Comparative Analysis Table
FeatureMethod A: Mass BalanceMethod B: qNMR
Principle Indirect (Subtraction)Direct (Molar Ratio)
Accuracy High (if all impurities are detected)High (dependent on Internal Standard weighing)
Specificity Low (UV response factors may vary)High (Nucleus independent)
Sample Required High (>100 mg for TGA/KF/ROI)Low (<20 mg)
Time to Result 3–5 Days2–4 Hours
Weakness Risk of "invisible" impurities (e.g., inorganic salts, non-UV active)Requires highly soluble, non-overlapping Internal Standard
Regulatory Status Preferred for Primary Standards (FDA/EMA)Accepted with validation (USP <761>)

Part 3: Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Purity

Designed to separate the 5-amino target from potential 4-amino regioisomers and oxidized degradants.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (prevents amine tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 20 min: 90% B

    • 25 min: 90% B

    • 26 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (impurities).

  • Column Temp: 30°C.

  • Acceptance Criteria: Main peak retention time ~12-14 min; Resolution >2.0 from nearest impurity.

Protocol 2: qNMR Potency Assignment

Self-validating method using Dimethyl Sulfone as Internal Standard (IS).

  • Solvent Selection: DMSO-d6 (provides best solubility for benzamides).

  • Internal Standard: Dimethyl Sulfone (Traceable to NIST SRM). Signal is a sharp singlet at ~3.0 ppm, distinct from the analyte's methyl (~2.1 ppm) and ethoxy (~1.3/4.0 ppm).

  • Preparation:

    • Weigh accurately ~10 mg of Analyte (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial.
    • Dissolve in 0.7 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): >60 seconds (Critical: must be 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity of IS.

Part 4: Visualization of Workflows

Diagram 1: Characterization Decision Matrix

This flowchart illustrates the logical progression from crude synthesis to a certified reference standard.

CharacterizationWorkflow Start Crude N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide StructID Structural ID (1H NMR + MS) Start->StructID RegioCheck Regioisomer Check (NOESY) StructID->RegioCheck Decision Is Regiochemistry Correct? RegioCheck->Decision Purification Prep-HPLC Purification Decision->Purification No (Mix of Isomers) PurityAssess Purity Assessment Decision->PurityAssess Yes Purification->StructID MethodChoice Select Potency Method PurityAssess->MethodChoice MassBal Mass Balance (HPLC + TGA + KF) MethodChoice->MassBal Primary Std (Regulatory) qNMR qNMR (Internal Standard) MethodChoice->qNMR Working Std (Rapid) COA Generate Certificate of Analysis MassBal->COA qNMR->COA

Caption: Decision matrix for certifying the reference standard, emphasizing the critical regioisomer checkpoint.

Diagram 2: Mass Balance vs. qNMR Logic

A visual comparison of how the final purity value is derived.

ComparisonLogic cluster_0 Mass Balance (Subtraction) cluster_1 qNMR (Direct) MB_Start 100% Potential MB_Imp1 - Chromatographic Impurities MB_Start->MB_Imp1 MB_Imp2 - Water (KF) MB_Imp1->MB_Imp2 MB_Imp3 - Residual Solvents MB_Imp2->MB_Imp3 MB_Result = Assigned Potency MB_Imp3->MB_Result qNMR_Sig Analyte Signal Area qNMR_Calc Molar Ratio Calculation qNMR_Sig->qNMR_Calc qNMR_Ref Internal Std Signal Area qNMR_Ref->qNMR_Calc qNMR_Result = Assigned Potency qNMR_Calc->qNMR_Result

Caption: Logical flow of potency calculation. Mass Balance subtracts impurities; qNMR directly measures the active moiety.[2]

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Davies, S. R., et al. (2015).[5] "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[5] Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

Sources

Safety Operating Guide

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide (CAS: 108162-55-6) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (specifically Imatinib). Due to its pharmacophore structure, it must be handled as a Potent Pharmaceutical Intermediate (PPI) with potential genotoxic and aquatic toxicity hazards.

Core Disposal Directive:

  • Primary Method: High-Temperature Incineration (minimum 1100°C).

  • Strict Prohibition: Do NOT discharge into municipal sewer systems or standard landfill waste streams.

  • Segregation: Isolate from strong oxidizers (due to the aniline amine functionality) to prevent exothermic runaway reactions.

Chemical Hazard Profile & Rationale

To execute a safe disposal plan, you must understand the causality of the hazards. This compound is not merely "chemical waste"; it is a biologically active precursor.

Parameter Specification Operational Implication
Functional Group Risk Primary Amine (-NH₂)Incompatibility: Reacts violently with strong oxidizers (e.g., nitric acid, peroxides). Action: Segregate from oxidative waste streams.
Toxicological Class Irritant / Potential ReprotoxinAs a precursor to Imatinib, it carries the potential for reproductive toxicity and mutagenicity. Action: Handle as a cytotoxic agent.
Environmental Fate Aquatic Chronic ToxicityBenzamide derivatives are persistent in water. Action: Zero-discharge policy for aqueous residues.
Physical State Solid (Powder)High risk of dust aerosolization during transfer. Action: Wet-wiping required for decontamination; HEPA vacuuming only.

Detailed Disposal Protocol

This protocol is designed to be a self-validating system . Each step includes a check to ensure the integrity of the containment before moving to the next stage.

Phase A: Solid Waste (Bulk Substance & Contaminated Solids)

Applicability: Expired powder, filter cakes, contaminated PPE (gloves, weigh boats).

  • Primary Containment:

    • Place solid waste into a clear polyethylene bag (minimum 4 mil thickness).

    • Validation: Visually inspect for punctures. Twist the neck, fold over, and tape (gooseneck seal).

  • Secondary Containment:

    • Place the sealed primary bag into a rigid, leak-proof container (typically a yellow or purple hazardous waste drum, depending on your facility's color code for cytotoxics).

    • Labeling: Affix a hazardous waste label with the following text:

      Contains: N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide. Toxic / Irritant.[1][2][3][4][5][6] Incinerate Only.

  • Decontamination of Surfaces:

    • Do not dry sweep.[2] Use a solvent-dampened wipe (Ethanol or Isopropanol) to clean surfaces.

    • Dispose of wipes in the same secondary container.

Phase B: Liquid Waste (Mother Liquors & Rinsates)

Applicability: Reaction solvents, HPLC waste, cleaning solutions.

  • Solvent Segregation:

    • Determine the primary solvent (e.g., DMF, Methanol, Ethyl Acetate).

    • Critical Check: Measure pH.[1][2][7] If pH < 3 or > 10, neutralize to pH 6–8 before consolidation to prevent drum corrosion or gas generation.

  • Oxidizer Screen:

    • Before pouring: Verify the waste drum does not contain oxidizing agents (peroxides, nitric acid).[4] The amine group in the target compound can form unstable N-oxides or generate heat with oxidizers.

  • Container Choice:

    • Use High-Density Polyethylene (HDPE) or Steel drums (lined).

    • Leave 10% headspace for thermal expansion.

Phase C: Empty Container Management (RCRA "Empty")

To classify a container as "RCRA Empty" (40 CFR 261.7):

  • Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (e.g., Methanol).

  • Rinsate Disposal: Pour all three rinsates into the Liquid Waste stream (Phase B). Do not pour down the drain.

  • Defacement: Remove or deface the original label. Mark as "Empty - Triple Rinsed."

Waste Stream Logic Flow (Visualization)

The following diagram illustrates the decision-making process for segregating this specific compound to ensure compliance and safety.

DisposalFlow Start Waste Generation: N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, PPE, Wipes) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Liquid Sharps Contaminated Sharps (Needles, Glass) StateCheck->Sharps Sharps Bagging Double Bag (4 mil poly) Gooseneck Seal Solid->Bagging SolidBin Rigid Drum (Yellow/Purple) Label: Incineration Only Bagging->SolidBin OxidizerCheck Check: Is stream Oxidizing? Liquid->OxidizerCheck Incompatible STOP: Do Not Mix Risk of Exothermic Reaction OxidizerCheck->Incompatible Yes Compatible Compatible Organic Stream (Non-Halogenated preferred) OxidizerCheck->Compatible No LiquidBin Safety Can / Carboy Label: Flammable/Toxic Compatible->LiquidBin SharpsBin Puncture-Proof Container Incineration Stream Sharps->SharpsBin

Caption: Decision matrix for segregating N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide waste streams to prevent incompatibility and ensure proper destruction.

Regulatory Classification

Proper coding is essential for the waste manifest. While you must consult your local Safety Officer, the following codes generally apply to this type of pharmaceutical intermediate:

  • US EPA (RCRA):

    • If the formulation contains ignitable solvents: D001 .

    • As a toxic pharmaceutical waste (non-listed): Often managed under Code 261.33 (if commercial chemical product) or general pharmaceutical waste guidelines.

  • European Waste Catalogue (EWC):

    • 07 05 13 *: Solid wastes containing hazardous substances.

    • 07 05 04 *: Other organic solvents, washing liquids and mother liquors.

Emergency Spill Response

In the event of a spill outside of containment:

  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE: Don Nitrile gloves (double gloved), safety goggles, and a P95/P100 respirator (dust mask).

  • Neutralize/Absorb:

    • Liquids: Absorb with vermiculite or chem-pads.

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a bag.

  • Verification: Wipe the area with methanol and check for residual UV fluorescence (if a UV lamp is available) or yellow discoloration.

References

  • United States Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019). Retrieved from [Link]

  • PubChem. Imatinib Intermediate: N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][7] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (Version 4.0, 2020). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.